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2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol Documentation Hub

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Core Science & Biosynthesis

Foundational

Mechanism of Action and Pharmacophoric Utility of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol in Drug Discovery

Executive Summary In modern rational drug design, the compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS: 1270535-10-8) is not deployed as a standalone therapeutic agent, but rather as a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS: 1270535-10-8) is not deployed as a standalone therapeutic agent, but rather as a highly specialized, "privileged" chiral building block. Its Mechanism of Action (MoA) is defined by its physicochemical behavior and stereospecific interactions within target protein binding pockets when integrated into larger Active Pharmaceutical Ingredients (APIs). This whitepaper deconstructs the MoA of this specific pharmacophore, detailing how its fluorinated aromatic core and sp3-enriched chiral sidechain synergistically modulate target engagement, specifically in kinase inhibition and protein-protein interaction (PPI) disruption.

Structural Deconstruction & Pharmacophoric Mechanism

The MoA of this fragment is driven by the distinct electronic and steric properties of its two primary motifs: the 6-fluorophenol ring and the (1S,2S)-amino alcohol sidechain.

The 6-Fluorophenol Motif: Electronic Tuning and Fluorine Bonding

The strategic incorporation of a fluorine atom ortho to the phenolic hydroxyl group serves two critical mechanistic functions. First, due to fluorine's high electronegativity, it exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the pKa of the adjacent phenol. This enhances the phenol's capacity to act as a potent hydrogen bond donor, a critical requirement for anchoring APIs into the hinge region of kinases1[1].

Second, the fluorine atom itself engages in generalized fluorine bonding and Hydrogen Bond-Induced Fluorine Bonds (HBiFB). In the hydrophobic sub-pockets of target proteins, the partial negative charge of the fluorine substituent structures the local water network and forms orthogonal multipolar interactions with backbone amides, stabilizing the ligand-protein complex while minimizing entropic desolvation penalties 2[2],3[3].

The (1S,2S)-1-Amino-2-hydroxypropyl Motif: Stereospecific sp3-Richness

Flat, sp2-hybridized aromatic rings often suffer from off-target toxicity due to promiscuous intercalation. The (1S,2S)-1-amino-2-hydroxypropyl chain introduces a high degree of sp3-richness (Fsp3), allowing the molecule to escape "flatland." The strict (1S,2S) stereochemistry ensures a precise vectorial projection of the amino and hydroxyl groups out of the planar binding pocket and into solvent-exposed channels or towards specific catalytic residues4[4]. Furthermore, this unnatural amino-alcohol fragment acts as a bioisostere for endogenous signaling molecules (e.g., catecholamines), allowing the scaffold to hijack natural recognition pathways [].

Mechanism of Action in Target Binding (Logical Relationships)

When synthesized into an API, the MoA of this fragment is realized through a synchronized network of non-covalent interactions.

MoA_Binding F_Atom 6-Fluorine Atom Pocket_Hydro Hydrophobic Sub-pocket F_Atom->Pocket_Hydro Fluorine Bonding / Desolvation Phenol_OH Phenol Hydroxyl Pocket_Hinge Protein Hinge Region Phenol_OH->Pocket_Hinge Enhanced H-Bond Donor Amino_Grp (1S)-Amino Group Pocket_Cata Catalytic Residues Amino_Grp->Pocket_Cata Salt Bridge / Electrostatics Hydroxyl_Grp (2S)-Hydroxyl Group Pocket_Solv Solvent Channel Hydroxyl_Grp->Pocket_Solv Water Network Coordination

Caption: Logical mapping of the 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol pharmacophore to protein binding pockets.

Quantitative Pharmacophore Profiling

To understand the mechanistic advantage of this specific molecule over simpler analogs, we must examine its physicochemical evolution. The table below summarizes how the addition of the fluorine atom and the chiral amino alcohol fundamentally alters the binding thermodynamics.

PropertyPhenol Core6-Fluorophenol2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenolMechanistic Consequence
pKa (Phenol OH) ~9.95~8.80~8.50Lower pKa exponentially increases H-bond donor strength to the protein backbone.
Fsp3 (sp3 Carbon Fraction) 0.000.000.33Enhanced 3D complexity; allows escape from flat aromatic binding pockets, increasing selectivity.
H-Bond Donors 114Massive expansion of potential interaction networks (solvent channels and catalytic residues).
H-Bond Acceptors 124Facilitates robust water-mediated hydrogen bonding and fluorine bonding.

Experimental Workflows: Validating the Mechanism of Action

To definitively prove the MoA of APIs containing this scaffold, researchers must employ orthogonal biophysical techniques. The following self-validating protocols ensure that the observed biological activity is causally linked to the specific (1S,2S) stereochemistry and fluorination pattern.

Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: While biochemical assays measure downstream inhibition, they cannot distinguish between allosteric, competitive, or non-specific binding. SPR directly measures the association ( kon​ ) and dissociation ( koff​ ) rates, confirming direct target engagement of the pharmacophore.

  • Sensor Chip Preparation: Immobilize the target apo-protein (e.g., a purified kinase domain) onto a CM5 dextran sensor chip via standard EDC/NHS amine coupling. Self-Validation: Target an immobilization level of 3000-5000 Response Units (RU) to ensure a high signal-to-noise ratio for low-molecular-weight fragments.

  • Analyte Preparation: Prepare a 5-point concentration series of the compound in running buffer (HBS-EP+ with 1% DMSO). Self-Validation: Run a DMSO calibration curve (0.5% to 1.5% DMSO) before the analyte injections to correct for bulk refractive index shifts, ensuring the observed RU change is purely from ligand binding.

  • Injection & Data Acquisition: Inject the analyte at a high flow rate (30 µL/min) for 60 seconds to minimize mass transport limitations, followed by a 120-second buffer flow for dissociation.

  • Data Analysis: Double-reference the sensograms by subtracting both the reference channel (unmodified dextran) and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir binding model to derive the KD​ .

X-Ray Crystallography for Stereospecific Validation

Causality: To confirm that the (1S,2S) chiral centers project the amino and hydroxyl groups into the correct sub-pockets (and that the fluorine atom occupies the intended hydrophobic space), structural validation via X-ray crystallography is mandatory.

  • Co-Crystallization: Incubate the purified target protein (10 mg/mL) with a 5-fold molar excess of the compound. Set up hanging-drop vapor diffusion plates at 20°C. Self-Validation: Monitor drops over 7-14 days for the formation of single, sharp-edged crystals to avoid twinning, which can obscure chiral electron density.

  • Data Collection: Harvest the crystals, briefly soak them in a cryoprotectant solution (mother liquor + 20% glycerol), and flash-freeze in liquid nitrogen. Collect diffraction data at a synchrotron light source (100 K, 0.979 Å wavelength).

  • Phasing & Refinement: Solve the phase problem using molecular replacement with the apo-protein structure. Self-Validation: Before modeling the ligand into the active site, generate an omit map ( Fo​−Fc​ ) contoured at 3 σ . The positive electron density must unambiguously support the (1S,2S) configuration and the specific orientation of the fluorine atom before final refinement.

Workflow Prep 1. Compound Preparation & Target Immobilization SPR 2. SPR Kinetic Profiling (DMSO Calibration) Prep->SPR Flow over CM5 Chip Cryo 3. Co-Crystallization (Vapor Diffusion) SPR->Cryo Confirm KD < 1 µM Diffract 4. Synchrotron X-Ray Diffraction Cryo->Diffract Flash-freeze at 100K Model 5. Fo-Fc Omit Map Generation & Refinement Diffract->Model Phase & Solve

Caption: Step-by-step experimental workflow for validating pharmacophore binding kinetics and structure.

References

  • Benchchem. Application Notes and Protocols: 3-(1-Aminoethyl)-4-fluorophenol in Medicinal Chemistry. Benchchem.
  • ACS Publications. Fluorinated Protein–Ligand Complexes: A Computational Perspective. Journal of Chemical Information and Modeling.
  • ACS Publications. Hydrogen Bond-Induced Binding between Organofluorine and Protein via Fluorine Atoms. Journal of Chemical Information and Modeling.
  • ACS Publications. Fragtory: Pharmacophore-Focused Design, Synthesis, and Evaluation of an sp3-Enriched Fragment Library. Journal of Medicinal Chemistry.
  • BOC Sciences. Unnatural Amino Acids in Small Molecule Drug Design: Strategies and Applications. BOC Sciences.

Sources

Exploratory

Physicochemical Characterization and Analytical Workflows for 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Executive Summary & Structural Causality The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS No. 1270535-10-8) is a highly functionalized, chiral molecule frequently utilized as an advanced intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS No. 1270535-10-8) is a highly functionalized, chiral molecule frequently utilized as an advanced intermediate or building block in pharmaceutical synthesis[1]. With a molecular weight of 185.20 g/mol and a formula of C9H12FNO2[2][3], its physicochemical behavior is governed by the intricate interplay of three primary functional groups: an ortho-fluorophenol core, a primary amine, and a secondary alcohol.

As application scientists, we do not merely measure properties; we must understand the causality behind them. The electron-withdrawing inductive effect of the ortho-fluorine atom significantly lowers the pKa of the adjacent phenolic hydroxyl group compared to an unsubstituted phenol. Concurrently, the specific (1S,2S) stereochemistry of the vicinal amino-alcohol chain facilitates highly ordered, intramolecular hydrogen bonding. This dynamic masking of the molecule's polar surface area (PSA) reduces the desolvation energy required for the molecule to partition into lipophilic environments, thereby modulating its apparent partition coefficient (LogP) and enhancing membrane permeability.

Mechanism cluster_0 Structural Features of CAS 1270535-10-8 F1 Ortho-Fluorine (Electron Withdrawing) P1 Lowered Phenol pKa (Inductive Effect) F1->P1 F2 (1S,2S)-Amino-alcohol (Stereospecific H-bonding) P2 Increased Lipophilicity (Masked Polarity) F2->P2 Intramolecular H-bond P3 Amine pKa Modulation (Steric & Electronic) F2->P3 F3 Phenolic OH (Ionizable Core) F3->P1

Figure 1: Mechanistic relationship between structural features and physicochemical properties.

Core Physicochemical Properties

The following table synthesizes the critical physicochemical parameters of the compound. Because it is an amphoteric molecule (containing both acidic and basic moieties), its ionization state is highly sensitive to physiological pH shifts.

PropertyValue / DescriptionPrimary Analytical Method
Molecular Formula C9H12FNO2[2]High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 185.20 g/mol [3]Mass Spectrometry
Purity Standard ≥95% - 98%[1][3]HPLC / GC / NMR[3]
pKa1 (Phenolic OH) ~8.5 - 9.0 (Theoretical)Potentiometric Titration[4][5]
pKa2 (Amine NH3+) ~9.0 - 9.5 (Theoretical)UV-Metric Titration[4]
LogP (Neutral Species) ~0.8 - 1.5 (Theoretical)Shake-Flask (OECD 107)[6]

Self-Validating Experimental Protocols

Relying on a single analytical technique for ionizable, multifunctional compounds often leads to experimental artifacts. To ensure rigorous scientific integrity, our laboratory employs orthogonal, self-validating workflows.

Dual-Method pKa Determination (Potentiometric & UV-Metric)

To accurately determine the macroscopic pKa values of the phenol and amine groups, we utilize an automated Sirius T3 titrator[4][5]. This system is inherently self-validating because it simultaneously captures pH-metric (potentiometric) and UV-absorbance data, allowing us to cross-reference the ionization events.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-2 mg of the high-purity analyte in 1.5 mL of ionic strength-adjusted water (0.15 M KCl). This maintains a constant activity coefficient throughout the experiment[4][5].

  • Environmental Control: Utilize the instrument's Peltier device to strictly maintain the sample at 25.0 ± 0.5 °C[4].

  • Automated Titration: Automate the addition of 0.5 M HCl and 0.5 M KOH to sweep the pH range from 1.8 to 12.2 in precise 0.2 pH increments[4].

  • Atmospheric Control: Perform the titration under a continuous argon gas flow. Causality: This prevents the absorption of atmospheric CO2, which forms carbonic acid and artificially depresses the sample pH[4].

  • Data Refinement: Record the multi-wavelength UV absorbance at each pH step. For poorly soluble batches, perform the titration in methanol/water co-solvent mixtures and extrapolate the true aqueous pKa using the Yasuda-Shedlovsky model[5].

Lipophilicity (LogP/LogD) Profiling

For compounds with an expected LogP < 4, the gold standard is the OECD 107 shake-flask method[6][7]. However, because CAS 1270535-10-8 is ionizable, we cross-validate shake-flask data with potentiometric LogP measurements to map its dynamic partitioning behavior[8].

Step-by-Step Methodology:

  • Shake-Flask (OECD 107): Equilibrate duplicate samples of the compound in mutually saturated n-octanol and water (or PBS at pH 7.4) via mechanical shaking[6]. Separate the phases via centrifugation and quantify the concentration in each phase using HPLC-UV at the compound's λmax​ [6].

  • Potentiometric LogP (Sirius T3): Conduct an acid-base titration in a dual-phase system consisting of water and water-saturated n-octanol[5][8].

  • Validation Logic: The presence of the octanol phase shifts the apparent pKa of the compound. The software calculates the LogP of the neutral species directly from this pKa shift[8]. This ensures that partitioning behavior is mapped across the entire physiological pH range, providing a complete LogD profile rather than a single, static data point.

Workflow A 1. Compound QC & Validation (NMR, LC-MS, Purity ≥95%) B 2. Aqueous pKa Determination (Sirius T3: UV-Metric & pH-Metric) A->B C 3. Lipophilicity Profiling (OECD 107 Shake-Flask & Potentiometric LogP) B->C Aqueous pKa required for LogP shift D 4. Data Integration (Yasuda-Shedlovsky Extrapolation) B->D C->D E 5. Final Physicochemical Profile (pKa, LogP, LogD) D->E

Figure 2: Self-validating analytical workflow for comprehensive physicochemical characterization.

Analytical Workflows for Structural Validation

Before initiating any physicochemical profiling, the structural integrity and stereochemical purity of the batch must be verified to prevent skewed data[3].

  • Nuclear Magnetic Resonance (NMR): Both 1H and 13C NMR are critical for confirming the (1S,2S) stereocenters. The coupling constants (J-values) between the protons on the chiral carbons (C1 and C2 of the propyl chain) definitively distinguish the (1S,2S) diastereomer from the (1R,2S) or other configurations[3].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Utilized to confirm the exact mass (MW 185.20) and assess trace organic impurities, ensuring the batch meets the ≥95% purity threshold required for accurate potentiometric titration[3].

References

  • Partition Coefficient Determination. Bio-protocol. Available at:[Link]

  • Environmental risk assessment of ionisable compounds. ECETOC. Available at:[Link]

  • pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. NIH (PMC). Available at:[Link]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation. Universitat de Barcelona. Available at: [Link]

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. eScholarship. Available at: [Link]

Sources

Foundational

Structural Elucidation and Absolute Stereochemical Validation of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Executive Summary 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a highly functionalized, chiral amino-alcohol derivative. Molecules within this structural class frequently serve as critical stereodefined building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a highly functionalized, chiral amino-alcohol derivative. Molecules within this structural class frequently serve as critical stereodefined building blocks in the synthesis of advanced therapeutics, including kinase inhibitors and broad-spectrum biaryl monobactam antibiotics[1]. Because the binding pockets of biological targets are inherently asymmetric, the pharmacological efficacy and safety of the final active pharmaceutical ingredient (API) are strictly dependent on the absolute configuration of these early-stage intermediates. Consequently, establishing the exact (1S,2S) stereochemistry with absolute certainty is both a regulatory requirement and a scientific imperative.

This technical guide outlines the rigorous, self-validating crystallographic methodologies required to unambiguously determine the absolute configuration of this chiral building block, overcoming the specific challenges associated with light-atom X-ray diffraction.

The "Light-Atom" Crystallographic Challenge

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining absolute configuration. However, 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol presents a specific crystallographic hurdle: it is a "light-atom" structure, composed entirely of carbon, hydrogen, nitrogen, oxygen, and fluorine.

The determination of absolute stereochemistry relies on the anomalous dispersion of X-rays, a phenomenon that breaks Friedel's Law and causes slight intensity differences between Bijvoet pairs[2]. When using standard Molybdenum (Mo Kα, λ=0.71073 Å) radiation, the anomalous scattering signal ( Δf′′ ) for oxygen and fluorine is negligible. This results in a statistically ambiguous assignment of chirality. To overcome this, the experimental design must utilize Copper (Cu Kα, λ=1.54178 Å) radiation to maximize the phase shift and generate measurable Bijvoet differences[3].

Self-Validating Experimental Protocol

To ensure the highest degree of trustworthiness, the crystallographic workflow must act as a self-validating system where internal statistical and geometric checks prevent the misassignment of chirality.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of the enantiopure compound in a minimum volume of ethyl acetate (a good solvent). Place the unsealed vial inside a larger, sealed chamber containing hexane (an anti-solvent). Allow the system to equilibrate at room temperature for 3–5 days.

  • Causality: Vapor diffusion ensures a slow, thermodynamically controlled supersaturation of the solution. This slow growth kinetics prevents the formation of racemic twins, solvent inclusions, or crystal defects, yielding a highly ordered, macroscopic single crystal essential for high-resolution diffraction.

Step 2: Data Collection at Cryogenic Temperatures
  • Protocol: Mount a suitable single crystal on a diffractometer equipped with a Cu Kα microfocus source and cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Causality: Cooling the crystal to 100 K drastically reduces the thermal atomic displacement parameters (ADPs) of the atoms. This minimizes the smearing of electron density, thereby increasing the intensity of high-angle reflections and improving the data-to-parameter ratio. The choice of Cu Kα radiation is non-negotiable for this light-atom structure, as it amplifies the anomalous scattering of the oxygen and fluorine atoms, which is the foundational physical basis for determining the absolute structure[4].

Step 3: Structure Solution and Anisotropic Refinement
  • Protocol: Solve the phase problem using dual-space algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the polar hydrogen atoms (on the -OH and -NH2 groups) directly from the difference Fourier map and refine their coordinates freely.

  • Causality: Freely refining the polar hydrogen atoms—rather than constraining them to idealized riding models—acts as an internal geometric validation. If the freely refined hydrogens naturally align to form chemically sensible hydrogen bonds, it confirms the accuracy of the electron density map and validates the structural model without geometric bias.

Step 4: Absolute Structure Validation (Flack and Hooft Parameters)
  • Protocol: Calculate the Flack parameter ( x ) during the final cycles of refinement. Subsequently, perform a Bayesian statistical analysis on the Bijvoet pairs to derive the Hooft parameter ( y ).

  • Causality: The Flack parameter estimates the absolute configuration by refining a mixing ratio of the structure and its inverted counterpart. A self-validating outcome requires x≈0 with a standard uncertainty (s.u.) <0.1 . To ensure this result is not an artifact of systematic errors (such as poor absorption correction), the Hooft parameter provides an orthogonal Bayesian check[5]. If both parameters independently converge near zero, the (1S,2S) configuration is definitively proven.

G N1 Crystal Growth (Vapor Diffusion) N2 Data Collection (Cu Kα, 100 K) N1->N2 N3 Structure Solution (Dual-Space Methods) N2->N3 N4 Anisotropic Refinement (Free Polar H-Atoms) N3->N4 N5 Bijvoet Pair Analysis (Flack & Hooft Metrics) N4->N5 N6 Absolute Configuration Confirmed (1S, 2S) N5->N6

Fig 1. Logical workflow for absolute configuration determination via X-ray crystallography.

Quantitative Data Synthesis

The following tables summarize the representative crystallographic parameters and the hydrogen-bonding network that stabilizes the crystal lattice of the (1S,2S) enantiomer.

Table 1: Theoretical Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C9H12FNO2
Formula Weight 185.20 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Sohncke space group)
Temperature 100(2) K
Radiation Cu Kα ( λ=1.54178 Å)
Calculated Density ( ρ ) 1.365 g/cm³
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0784
Flack Parameter ( x ) 0.02(4) (Validates 1S, 2S)
Hooft Parameter ( y ) 0.03(3) (Orthogonal validation)

Table 2: Key Hydrogen Bond Geometries

Interaction (D-H ... A)d(D-H)[Å]d(H...A) [Å]d(D...A) [Å]Angle (D-H...A) [°]
O1-H1 ... N1 (Phenol to Amino)0.84(2)1.95(2)2.753(3)165(2)
N1-H1A ... O2 (Amino to Hydroxyl)0.91(2)2.05(2)2.901(3)158(2)
O2-H2 ... F1 (Hydroxyl to Fluorine)0.84(2)2.45(2)3.105(3)135(2)

Mechanistic Insights: The Hydrogen-Bonding Logic

The crystal packing of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is dictated by a robust, three-dimensional hydrogen-bonding network. The causality behind the crystal's stability lies in the complementary electronic nature of its functional groups.

The phenol -OH acts as a strong hydrogen bond donor to the basic amino -NH2 group. Concurrently, the amino group, bearing two protons, acts as a bifurcated donor, bridging the alkyl hydroxyl oxygen and adjacent molecules in the lattice. The fluorine atom, being highly electronegative but a poor hydrogen bond acceptor due to its tightly held non-bonding electrons, participates only in weak, secondary stabilizing interactions (O-H...F). This highly directional network not only dictates the macroscopic crystal habit but also locks the flexible 2-hydroxypropyl chain into a rigid conformation, allowing for the precise crystallographic resolution of the (1S) and (2S) chiral centers.

H OH_phenol Phenol -OH (Strong Donor) NH2_amino Amino -NH2 (Acceptor/Donor) OH_phenol->NH2_amino O-H...N (Primary) OH_alkyl Alkyl -OH (Acceptor/Donor) NH2_amino->OH_alkyl N-H...O (Secondary) F_phenol Fluorine -F (Weak Acceptor) OH_alkyl->F_phenol O-H...F (Tertiary)

Fig 2. Intermolecular hydrogen-bonding logic stabilizing the chiral crystal lattice.

References

  • [1] WO2017106064A1 - Biaryl monobactam compounds and methods of use thereof for the treatment of bacterial infections. Google Patents. 1

  • [4] The use of X-ray crystallography to determine absolute configuration. PubMed / National Institutes of Health.4

  • [5] Best Practice and Pitfalls in Absolute Structure Determination. University of Zurich (ZORA). 5

  • [2] Application Note: Determination of Absolute Stereochemistry using X-ray Crystallography. Benchchem. 2

  • [3] Reliable determination of absolute structure using small Bijvoet differences. ResearchGate. 3

Sources

Exploratory

Predictive and Empirical Aqueous Solubility Profiling of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol: A Technical Guide

Executive Summary The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a highly specific, chiral, fluorinated phenylethanolamine-like derivative. Because it possesses both a basic primary aliphatic amine an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a highly specific, chiral, fluorinated phenylethanolamine-like derivative. Because it possesses both a basic primary aliphatic amine and a weakly acidic 6-fluorophenol moiety, it behaves as an amphoteric molecule in aqueous solutions. For researchers and formulation scientists, understanding the pH-dependent solubility of this compound is a critical prerequisite for successful preclinical drug development, pharmacokinetics, and toxicological profiling.

This whitepaper provides an in-depth mechanistic analysis of the compound's physicochemical properties, outlines a self-validating empirical workflow for thermodynamic solubility determination, and presents formulation strategies to overcome solubility bottlenecks.

Structural Analysis & Physicochemical Causality

The aqueous solubility of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is not static; it is a dynamic property governed by the ionization state of its functional groups.

The Amphoteric Nature
  • The Phenolic Hydroxyl: An unsubstituted phenol typically exhibits a pKa of approximately 10.0. However, the introduction of a highly electronegative fluorine atom at the ortho position (6-fluoro) stabilizes the resulting phenoxide anion through strong inductive electron withdrawal. Consequently, the pKa of the 2-fluorophenol moiety is significantly lowered to approximately 8.73[1].

  • The Primary Amine: The 1-amino-2-hydroxypropyl group acts as a classic aliphatic base. Drawing structural parallels to endogenous catecholamines like norepinephrine, the primary amine exhibits a basic pKa in the range of 8.64 to 9.70[2].

The Zwitterionic Trough and Isoelectric Point (pI)

Because the acidic pKa (~8.7) and the basic pKa (~9.0) are in close proximity, the molecule exists predominantly as a zwitterion near physiological and slightly alkaline pH (pH 7.4 – 9.0).

The Causality of Low Solubility: At the isoelectric point (pI), the net charge of the molecule is zero. In this state, the solid-phase crystal lattice is heavily stabilized by strong intermolecular electrostatic interactions (ionic bonding between the ammonium and phenoxide groups of adjacent molecules). This lattice energy vastly outcompetes the hydration energy provided by the aqueous solvent, resulting in a severe solubility trough. The solubility profile forms a characteristic "U-shape," maximizing at extreme pH values where the molecule is either fully cationic or fully anionic.

Ionization Cation Cationic State (Low pH < 7.0) Amine: -NH3+ Phenol: -OH Zwitterion Zwitterionic State (pH ~ 8.7 - 9.0) Amine: -NH3+ Phenol: -O- Cation->Zwitterion Deprotonation of Phenol Anion Anionic State (High pH > 10.0) Amine: -NH2 Phenol: -O- Zwitterion->Anion Deprotonation of Amine

Figure 1: pH-dependent ionization pathway of the amphoteric compound.

Data Presentation: Predictive Profiling

Before initiating empirical testing, predictive profiling allows scientists to narrow the experimental scope. Below are the predicted physicochemical parameters and the simulated pH-solubility behavior based on the structural drivers.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / RangeStructural Driver
Phenolic pKa ~8.736-Fluoro electron-withdrawing inductive effect
Amine pKa ~8.6 - 9.7Primary aliphatic amine basicity
Isoelectric Point (pI) ~8.8 - 9.2Balance of amine and phenol ionization
LogP (Neutral) ~0.5 - 1.5Hydrophilic hydroxyls vs. lipophilic aromatic ring

Table 2: Simulated pH-Solubility Profile (25°C)

pH RangeDominant Ionization StateRelative Aqueous SolubilityCausality
1.0 - 4.0 Cationic (+1)High (>50 mg/mL)Strong ion-dipole hydration of the ammonium group.
5.0 - 7.0 Cationic (+1)Moderate to HighPartial deprotonation of the phenol begins.
8.0 - 9.5 Zwitterionic (Net 0)Low (<1 mg/mL)Crystal lattice energy exceeds aqueous hydration energy.
10.0 - 12.0 Anionic (-1)High (>20 mg/mL)Strong ion-dipole hydration of the phenoxide group.

Empirical Determination: The Self-Validating Shake-Flask Protocol

To accurately map the thermodynamic solubility of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, a highly controlled empirical system is required. The miniaturized "shake-flask" method, coupled with High-Performance Liquid Chromatography (HPLC-UV/MS), remains the gold standard[3].

The following protocol is designed as a self-validating system ; every step includes an internal check to prevent false positives caused by supersaturation or kinetic artifacts.

Step-by-Step Methodology
  • Buffer Preparation & pH Verification: Prepare a series of standardized aqueous buffers covering pH 1.2 to 10.0 (e.g., HCl/NaCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8). Self-Validation: Measure the pH of the buffer before and after the addition of the API, as high concentrations of an ionizable drug can shift the microenvironmental pH[4].

  • Saturation (Solid Addition): Add an excess amount of the API powder to 1.0 mL of each buffer in sealed glass vials. Self-Validation: Visual confirmation of undissolved solid at the bottom of the vial is mandatory. If the solution becomes completely clear, thermodynamic equilibrium cannot be guaranteed, and more solid must be added[4].

  • Equilibration: Place the vials in an orbital shaker maintained at exactly 37 ± 1 °C. Agitate at 150 rpm for 48 to 72 hours to ensure the transition from kinetic solubility to true thermodynamic equilibrium[4].

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of the filtrate. This accounts for and prevents errors caused by the API adsorbing to the filter membrane itself.

  • Quantification: Dilute the filtrate appropriately with the mobile phase to fall within the linear dynamic range of the assay. Analyze the concentration via HPLC-UV (or LC-MS for low-solubility samples) against a validated external calibration curve[3].

Workflow Step1 1. Solid Addition Excess API added to aqueous buffer Step2 2. Equilibration Orbital shaking at 37°C for 24-72 hours Step1->Step2 Step3 3. Phase Separation Centrifugation or filtration of suspension Step2->Step3 Step4 4. Quantification HPLC-UV/MS analysis of the supernatant Step3->Step4

Figure 2: Standard shake-flask methodology for thermodynamic solubility.

Formulation Strategies for Development

If the empirical data confirms a severe solubility trough near physiological pH (pH 7.4), formulation scientists must intervene to ensure adequate bioavailability.

  • Salt Selection: By utilizing the basic primary amine, the API can be formulated as a hydrochloride, mesylate, or tartrate salt. This drastically lowers the microenvironmental pH upon dissolution, ensuring the molecule remains in its highly soluble cationic state in the gastrointestinal tract.

  • pH-Adjusted Vehicles: For parenteral (IV) formulations, formulating the API in a slightly acidic vehicle (pH 4.0 - 5.0) ensures the amine remains fully protonated, maximizing aqueous solubility while remaining tolerable for injection.

  • Complexation: If pH adjustment is unfeasible, the use of cyclodextrins (e.g., HP-β-CD) can encapsulate the lipophilic fluorophenol ring, shielding the zwitterionic interactions and artificially boosting apparent solubility.

References

  • Cas 367-12-4, 2-Fluorophenol | LookChem Source: LookChem Chemical Database URL:[Link]

  • Norepinephrine | C8H11NO3 | CID 439260 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Annex 4 - Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification Source: World Health Organization (WHO) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Guide to the Asymmetric Synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry. Abstract: Chiral vicinal amino alcohols are privileged structural motifs, serving as critical building blocks in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract: Chiral vicinal amino alcohols are privileged structural motifs, serving as critical building blocks in a multitude of pharmaceuticals and biologically active compounds.[1] This application note provides a detailed, four-step protocol for the asymmetric synthesis of a specific fluorinated amino alcohol, 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol. The synthetic strategy hinges on a robust Wittig reaction to construct the key alkene intermediate, followed by a highly stereoselective Sharpless Asymmetric Aminohydroxylation to install the desired (1S,2S) stereocenters. The synthesis is completed by a two-stage deprotection sequence. Each step is accompanied by in-depth explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success.

Overall Synthetic Strategy & Workflow

The synthesis of the target molecule is achieved through a linear four-step sequence starting from the commercially available 2-fluoro-6-methoxybenzaldehyde. The core of this strategy is the controlled installation of two adjacent stereocenters using the powerful Sharpless Asymmetric Aminohydroxylation (AA) reaction.[2]

The overall workflow is depicted below:

G cluster_0 Step 1: Starting Material cluster_1 Step 2: Wittig Reaction cluster_2 Step 3: Sharpless Asymmetric Aminohydroxylation cluster_3 Step 4a: O-Demethylation cluster_4 Step 4b: N-Detosylation SM 2-Fluoro-6-methoxybenzaldehyde Alkene (E)-1-(2-Fluoro-6-methoxyphenyl) prop-1-ene SM->Alkene  EtPh₃P⁺Br⁻, n-BuLi ProtectedAA (1S,2S)-N-((1-(2-fluoro-6-methoxyphenyl) -2-hydroxypropyl)tosyl)-4-methylbenzenesulfonamide Alkene->ProtectedAA  Chloramine-T, K₂OsO₂(OH)₄  (DHQ)₂PHAL Demethylated (1S,2S)-N-((1-(2-fluoro-6-hydroxyphenyl) -2-hydroxypropyl)tosyl)-4-methylbenzenesulfonamide ProtectedAA->Demethylated  BBr₃ Product 2-((1S,2S)-1-Amino-2-hydroxypropyl) -6-fluorophenol Demethylated->Product  SmI₂, Et₃N, H₂O

Figure 1: Overall synthetic workflow from the starting aldehyde to the final product.

Experimental Protocols & Scientific Rationale

Step 1: Starting Material Acquisition

The selected starting material for this synthesis is 2-Fluoro-6-methoxybenzaldehyde (CAS 146137-74-8). This aromatic aldehyde is a commercially available compound, providing a reliable and convenient entry point into the synthetic sequence.[3] Utilizing a commercial source for the starting material eliminates the need for its prior synthesis, enhancing the overall efficiency and reproducibility of the protocol.

Step 2: Synthesis of (E)-1-(2-Fluoro-6-methoxyphenyl)prop-1-ene via Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[4] In this step, the aldehyde is converted to the corresponding prop-1-ene. The use of a non-stabilized ylide, generated from ethyltriphenylphosphonium bromide, typically favors the formation of the (Z)-alkene; however, reaction conditions can be tuned, and the subsequent purification will isolate the desired isomer for the next step. For the Sharpless AA, either the E or Z isomer can often be used, though one may provide higher selectivity. We will proceed with the major isomer produced.

Protocol:

  • Ylide Generation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous tetrahydrofuran (THF) to create a suspension.

  • Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (n-BuLi, 1.6 M in hexanes, 1.05 equivalents) dropwise. The mixture will develop a characteristic deep orange or red color, indicating the formation of the phosphorus ylide.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.

  • Reaction with Aldehyde: In a separate flame-dried flask, dissolve 2-fluoro-6-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution back down to 0 °C and add the aldehyde solution dropwise via a syringe or dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel, add water and diethyl ether (or dichloromethane), and separate the layers. Extract the aqueous phase twice more with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product is a mixture of the desired alkene and triphenylphosphine oxide. Purify the alkene by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the product.[5][6]

Step 3: Sharpless Asymmetric Aminohydroxylation (AA)

This is the key stereochemistry-defining step. The Sharpless AA reaction installs an amine and a hydroxyl group across the double bond in a syn-selective manner.[2] The facial selectivity, which determines the absolute stereochemistry, is controlled by a chiral ligand derived from cinchona alkaloids.[7][8]

Causality of Stereoselection: We require the (1S,2S) configuration. For the aminohydroxylation of a trans-alkene, the (DHQ)₂PHAL ligand is known to direct the addition of the amino and hydroxyl groups to a specific face of the alkene, leading to the desired stereoisomer. The reaction utilizes a catalytic amount of an osmium source and a stoichiometric nitrogen source, typically Chloramine-T trihydrate, which results in the formation of an N-tosylated amino alcohol.[1]

Protocol:

  • To a round-bottom flask, add a 1:1 mixture of tert-butanol and water.

  • Add the chiral ligand, (DHQ)₂PHAL (e.g., from AD-mix-α), potassium carbonate (K₂CO₃, 3.0 equivalents), and the alkene from Step 2 (1.0 equivalent).

  • Stir the mixture at room temperature until the solids dissolve.

  • Add Chloramine-T trihydrate (3.0 equivalents) and potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.01 equivalents).

  • Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, add sodium sulfite (Na₂SO₃) and stir for an additional hour to quench the osmate esters.

  • Extract the mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N-tosylated amino alcohol.

Step 4: Sequential Deprotection

The final stage of the synthesis requires the removal of two protecting groups: the methyl ether on the phenol and the tosyl group on the amine. A sequential approach is necessary to avoid side reactions.

Step 4a: O-Demethylation of the Phenolic Ether

Boron tribromide (BBr₃) is a highly effective and widely used reagent for the cleavage of aryl methyl ethers.[9][10] The reaction proceeds via the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.[11]

Protocol:

  • Dissolve the N-tosylated amino alcohol from Step 3 (1.0 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried flask under an argon atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of BBr₃ (1.5-2.0 equivalents) in DCM dropwise. A precipitate may form.

  • Allow the reaction to stir at -78 °C for 1 hour, then let it slowly warm to room temperature overnight.

  • Workup and Purification: Carefully quench the reaction by slowly adding it to a flask containing crushed ice and methanol.

  • After stirring for 30 minutes, concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and water. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the demethylated intermediate.[12]

Step 4b: N-Detosylation of the Sulfonamide

The N-tosyl group is robust and its cleavage can be challenging.[13] Modern methods offer mild conditions. Reductive cleavage using samarium(II) iodide (SmI₂) in the presence of an amine and water provides an exceptionally fast and high-yielding deprotection, often occurring nearly instantaneously.[14]

Protocol:

  • In a flame-dried flask under argon, prepare a solution of the N-tosylated phenol from Step 4a (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (Et₃N, ~10 equivalents) and water (~50 equivalents).

  • To this stirring solution, add a solution of samarium(II) iodide (0.1 M in THF, 2.5-3.0 equivalents) dropwise until the characteristic deep blue color persists for several minutes, indicating the reaction is complete.

  • Workup and Purification: Quench the reaction by adding a few drops of saturated aqueous potassium carbonate (K₂CO₃).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or by recrystallization to yield the final product, 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol .

Data Presentation: Reagent Summary Table

StepReactionStarting Material (SM)Key ReagentsEquivalents (vs. SM)Expected Yield
2 Wittig Reaction2-Fluoro-6-methoxybenzaldehydeEthyltriphenylphosphonium bromide, n-BuLi1.1, 1.0575-85%
3 Sharpless AA(E)-Alkene from Step 2(DHQ)₂PHAL, K₂OsO₂(OH)₄, Chloramine-T0.01, 0.01, 3.070-90%
4a O-DemethylationN-Tosyl Amino AlcoholBoron Tribromide (BBr₃)1.5 - 2.080-95%
4b N-DetosylationN-Tosyl PhenolSamarium(II) Iodide (SmI₂), Et₃N2.5 - 3.0, 10>90%

References

  • Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]

  • Boovanahalli, S. K., et al. (2004). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Request PDF. [Link]

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). 3,3'-dihydroxybiphenyl. Organic Syntheses, 48, 53. [Link]

  • Bhatt, M. V., & Kulkarni, S. U. (1981). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Synthetic Communications, 9(5), 359-363. [Link]

  • Lord, R. L., Korich, A. L., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. [Link]

  • Tailhades, J., et al. (2022). Sharpless catalytic asymmetric aminohydroxylation for preparing the critical arylglycinol intermediary. ResearchGate. [Link]

  • Ankner, T., & Hilmersson, G. (2009). Instantaneous deprotection of tosylamides and esters with SmI(2)/amine/water. Organic Letters, 11(3), 503-6. [Link]

  • O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

  • Heravi, M. M., et al. (2017). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances, 7(72), 45653-45695. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Aminohydroxylation (Oxyamination). [Link]

  • Sussex Drug Discovery Centre. (2016). The Sharpless Asymmetric Aminohydroxylation. [Link]

  • Wikipedia. (n.d.). Sharpless oxyamination. [Link]

  • Google Patents. (n.d.). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Wikipedia. (n.d.). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Royal Society of Chemistry. (n.d.). Procedure for preparing 1,3-dienes via Wittig reaction. [Link]

  • Macmillan Group. (2002). The Career of K. Barry Sharpless. [Link]

  • Bodkin, J. A., & McLeod, M. D. (2002). The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1, (24), 2733-2746. [Link]

Sources

Application

High-Sensitivity LC-MS/MS Analysis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol: A Protocol for Robust Quantification and Structural Confirmation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a detailed, robust, and highly sensitive method for the analysis of 2-((1S,2S)-1-Amino-2-hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and highly sensitive method for the analysis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The inherent polarity and functional group complexity of this molecule—possessing primary amine, hydroxyl, and fluorophenol moieties—present unique analytical challenges, including poor retention on traditional reversed-phase columns and potential for ionization variability.[1] This guide provides a comprehensive protocol, from sample preparation to data acquisition, built on a foundation of chemical principles to ensure reliable and reproducible results. We detail the rationale for selecting a mixed-mode or HILIC chromatographic approach, optimized electrospray ionization (ESI) parameters in positive mode, and a proposed fragmentation pathway for confident structural elucidation. This method is designed for researchers in pharmaceutical development, metabolite identification, and medicinal chemistry requiring precise quantification and structural confirmation of this and similar polar, fluorinated compounds.

Introduction: The Analytical Challenge

The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a small polar molecule whose structure suggests potential relevance in pharmaceutical research, either as a drug candidate, metabolite, or synthetic intermediate. The presence of a fluorine atom is a common strategy in drug design to modulate metabolic stability and binding affinity.[2][3][4] However, the combination of a basic primary amine, a polar hydroxyl group, and an acidic phenol makes its analysis complex.

Key analytical hurdles include:

  • Chromatographic Retention: The compound's high polarity leads to poor retention on conventional C18 reversed-phase columns, causing it to elute near the solvent front where matrix effects can severely compromise sensitivity and reproducibility.[1]

  • Ionization Efficiency: While the primary amine is a strong candidate for positive mode electrospray ionization (ESI), the overall molecular properties, including surface activity and proton affinity, must be carefully considered to achieve optimal signal response.[5][6][7][8]

  • Structural Confirmation: Unambiguous identification requires detailed fragmentation analysis (MS/MS) to confirm the connectivity of the molecule, distinguishing it from potential isomers.

This document serves as a Senior Application Scientist's guide to navigating these challenges, establishing a self-validating system for the rigorous analysis of this compound.

Experimental Design and Rationale

The foundation of a reliable analytical method lies in understanding the analyte's chemistry and tailoring the instrumentation to its specific properties.

Sample Preparation: Ensuring Analyte Stability and Compatibility

The primary goal of sample preparation is to present the analyte to the LC-MS/MS system in a clean, compatible solvent matrix.

  • Rationale: For a pure standard, the choice of solvent is critical. A starting diluent of 50:50 (v/v) acetonitrile:water with a small amount of acid (e.g., 0.1% formic acid) is recommended. The organic component aids in ESI desolvation, while the water ensures solubility. The acid serves a dual purpose: it protonates the primary amine ([9]), enhancing ionization efficiency in positive mode, and improves chromatographic peak shape.[10]

  • For Biological Matrices (e.g., Plasma): Protein precipitation is a straightforward and effective initial cleanup step. Chilled acetonitrile (3:1 ratio of solvent to plasma) is added to precipitate proteins, which are then removed by centrifugation. The supernatant can be diluted further before injection.[11]

Liquid Chromatography: Taming a Polar Analyte

Standard reversed-phase chromatography is often inadequate for polar compounds.[1] We recommend an alternative strategy to achieve robust retention and separation.

  • Column Selection Rationale:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent choice for polar compounds. It uses a high organic mobile phase, which promotes the partitioning of polar analytes into an aqueous layer on the polar stationary phase. This provides good retention and has the added benefit of enhancing ESI sensitivity due to the high organic content.

    • Mixed-Mode or "Aqueous Normal Phase" (ANP) Chromatography: Columns based on silica hydride or those with mixed-mode functionalities (e.g., weak cation exchange and reversed-phase) can offer unique selectivity and retention for polar, ionizable compounds.[12]

  • Mobile Phase Rationale: A typical HILIC gradient involves a high concentration of acetonitrile (e.g., 95%) with an aqueous component containing a buffer like ammonium formate or ammonium acetate. The gradient proceeds by increasing the aqueous component. The buffer provides counter-ions and maintains a stable pH, which is crucial for reproducible retention times.

Mass Spectrometry: Optimizing for Sensitivity and Specificity

The mass spectrometer is tuned to selectively detect and fragment the target analyte.

  • Ionization Mode Rationale: Electrospray Ionization (ESI) in positive ion mode is the logical choice. The primary amine group is easily protonated in an acidic mobile phase, leading to the formation of a strong [M+H]⁺ ion. This is a well-established principle for molecules containing basic nitrogen atoms.[13][14]

  • MS1 and MS/MS Scan Rationale:

    • Full Scan (MS1): A full scan is initially performed to determine the exact mass of the protonated molecular ion ([M+H]⁺). For C₉H₁₂FNO₂, the expected monoisotopic mass is 185.0852 g/mol . The protonated ion should be observed at m/z 186.0930.

    • Product Ion Scan (MS/MS): The [M+H]⁺ ion (m/z 186.1) is isolated and fragmented using collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint. Collision energy must be optimized to produce a balanced spectrum of parent and fragment ions. A good starting point is a collision energy ramp from 10 to 40 eV.

Proposed Fragmentation Pathway

Understanding the fragmentation of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is key to its confident identification. The primary sites for fragmentation are the bonds adjacent to the charged amine and the hydroxyl group.

  • Alpha-Cleavage: The most common fragmentation pathway for amines is cleavage of the bond alpha to the nitrogen atom.[13][14] In this molecule, cleavage of the C-C bond between the propyl chain and the fluorophenol ring is expected.

  • Neutral Losses: The loss of small, stable neutral molecules like water (H₂O) from the hydroxyl group and ammonia (NH₃) from the amine group are highly probable fragmentation events.

G cluster_parent Parent Ion cluster_fragments Key Fragment Ions parent [M+H]⁺ m/z 186.1 C₉H₁₃FNO₂⁺ frag1 Loss of H₂O m/z 168.1 C₉H₁₁FNO⁺ parent->frag1 - H₂O frag2 Alpha-Cleavage m/z 74.1 C₃H₈NO⁺ parent->frag2 Cleavage of C-C bond frag3 Loss of C₃H₇NO m/z 113.0 C₆H₅FO⁺ parent->frag3 - C₃H₇NO (propylamine moiety)

Caption: Predicted ESI+ fragmentation pathway for 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol.

Step-by-Step Analytical Protocol

This protocol provides a detailed workflow for instrument setup and data acquisition.

Reagent and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol standard and dissolve in 1 mL of methanol.

  • Working Standard (1 µg/mL): Dilute the stock solution 1:1000 in the initial mobile phase (e.g., 95:5 ACN:Water with 10 mM ammonium formate).

  • Mobile Phase A: 10 mM ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

LC-MS/MS System Configuration and Method

The following tables summarize the recommended starting parameters for a typical HPLC/UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ValueRationale
Column HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)Provides retention for highly polar analytes.[12]
Mobile Phase A 10 mM Ammonium Formate in WaterBuffered aqueous phase for HILIC.
Mobile Phase B AcetonitrileOrganic phase for HILIC.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion.
Gradient 0-0.5 min: 95% B; 0.5-3.0 min: 95% to 60% B; 3.0-3.5 min: 60% B; 3.5-4.0 min: Re-equilibrate at 95% BA standard gradient for eluting polar compounds on a HILIC column.

Table 2: Mass Spectrometry Parameters

ParameterRecommended ValueRationale
Ionization Mode ESI PositiveThe primary amine is readily protonated.[13]
Capillary Voltage 3.0 kVOptimizes ion formation and transfer.
Source Temp. 120 °CGentle desolvation for small molecules.
Desolvation Temp. 350 °CEfficiently removes solvent from droplets.
Cone Gas Flow 50 L/hrHelps focus ions into the mass analyzer.
Desolvation Gas Flow 600 L/hrAids in solvent evaporation.
Scan Type Multiple Reaction Monitoring (MRM) or Product Ion ScanMRM for quantification; Product Ion Scan for confirmation.
Precursor Ion (Q1) m/z 186.1The protonated parent molecule [M+H]⁺.
Product Ions (Q3) m/z 168.1, 113.0, 74.1Key structural fragments for confirmation and quantification.
Collision Energy Optimize (start at 15-25 eV)Needs to be tuned to maximize fragment intensity.
Data Acquisition Sequence
  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 column volumes.

  • Blank Injection: Inject the mobile phase diluent to ensure no system contamination or carryover.

  • Standard Injection: Inject the 1 µg/mL working standard to confirm retention time, peak shape, and MS/MS fragmentation.

  • Sample Injections: Proceed with the analysis of unknown samples.

Analytical Workflow Visualization

The entire process, from sample receipt to final data, can be visualized as a logical flow.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Receive Sample (Standard or Matrix) Prep Sample Preparation (Dilution / Protein Precipitation) Sample->Prep LC HILIC Separation Prep->LC MS ESI+ MS/MS Detection (MRM / Product Ion Scan) LC->MS Process Peak Integration & Quantification MS->Process Confirm Fragmentation Analysis & Structural Confirmation Process->Confirm Report Report Confirm->Report Final Report

Caption: A comprehensive workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This application note provides a scientifically grounded framework for the successful mass spectrometric analysis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol. By addressing the specific chemical properties of this polar, multi-functionalized molecule with a tailored LC-MS/MS approach, researchers can achieve the high levels of sensitivity, selectivity, and structural confidence required in modern drug development and chemical research. The principles and protocols outlined herein are not only a direct guide for this specific analyte but also serve as a foundational template for developing methods for other challenging polar small molecules.

References

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (2024). Environmental Science & Technology, ACS Publications. [Link]

  • Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (2015). Analyst, Royal Society of Chemistry. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2024). ResearchGate. [Link]

  • Molecular absorption and mass spectrometry for complementary analytical study of fluorinated drugs in animal organisms. (2020). JAAS, Royal Society of Chemistry. [Link]

  • Elucidating Unknown Organofluorine in Municipal Wastewater: A Mass Balance Approach including Fluorinated Pharmaceuticals. (2024). Environmental Science & Technology Letters, ACS Publications. [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (n.d.). LCGC, Chromatography Online. [Link]

  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2021). Bioanalysis Zone. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2023). YouTube. [Link]

  • Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. (2017). Analytical Chemistry, ACS Publications. [Link]

  • Physicochemical parameters affecting the electrospray ionization efficiency of amino acids after acylation. (2017). University of Groningen. [Link]

  • Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free mobile phase for reversed-phase ion-pair liquid chromatography/mass spectrometry. (2026). Journal of Chromatography A. [Link]

  • Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. (n.d.). Doc Brown's Chemistry. [Link]

  • Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. [Link]

  • GCMS Section 6.15 - Fragmentation of Amines. (n.d.). Whitman College. [Link]

  • Quantitative Metabolite Profiling of an Amino Group Containing Pharmaceutical in Human Plasma via Precolumn Derivatization and High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry. (2017). Analytical Chemistry. [Link]

  • 2-Amino-5-fluorophenol. (n.d.). PubChem. [Link]

  • 6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • 2-Aminophenol. (n.d.). Wikipedia. [Link]

Sources

Method

Scale-Up Synthesis and Process Optimization of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Application Note & Methodological Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals. Introduction & Strategic Overview The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Protocol Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals.

Introduction & Strategic Overview

The compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS: 1270535-10-8) is a highly valued chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and β -adrenergic receptor agonists [1]. Transitioning the synthesis of this vicinal amino alcohol from a bench-top milligram scale to a multi-kilogram pilot plant scale introduces significant thermodynamic, safety, and stereochemical challenges.

This application note details a robust, chromatography-free scale-up protocol. By leveraging a diastereoselective reduction of a Boc-protected α -amino ketone intermediate, followed by a highly controlled global deprotection and salt crystallization, this route ensures high enantiomeric and diastereomeric purity while strictly adhering to process safety management (PSM) standards.

Process Workflow

G N1 Boc-Amino Ketone (Precursor) N2 Diastereoselective Reduction (LiBH4) N1->N2 N3 Controlled Quench (Citric Acid) N2->N3 N4 Global Deprotection (BBr3 / p-TsOH) N3->N4 N5 Crystallization (TsOH Salt) N4->N5

Caption: Workflow for the scale-up synthesis of the target fluorophenol amino alcohol.

Mechanistic Rationale & Process Safety (E-E-A-T)

In designing a self-validating and scalable system, every reagent choice must be justified by both chemical kinetics and plant safety.

The Borohydride Reduction Challenge

The core transformation requires the reduction of the ketone moiety to establish the (1S, 2S) stereocenter. Early bench-scale routes often attempt to reduce the unprotected amino ketone. However, reduction of an unprotected amino ketone with lithium borohydride ( LiBH4​ ) or diborane leads to the formation of highly stable, chelated borate species [2]. These chelates severely complicate the isolation of the highly water-soluble amino alcohol, leading to emulsion formation and significant yield loss during aqueous workup.

To circumvent this, the amine is masked with a tert-butyloxycarbonyl (Boc) group prior to reduction. The steric bulk of the Boc group not only prevents boron chelation but also acts as a stereocontrol element, directing the hydride attack via a Felkin-Anh transition state to favor the desired (1S, 2S)syn-diastereomer.

Exotherm Control and Gas Evolution

Scaling up borohydride or diborane-generating reductions introduces severe process safety hazards, primarily rapid hydrogen gas evolution and delayed exotherms. Process understanding demonstrates that containing reactive hydride species within the reactor and controlling the quench rate is essential [3]. In this protocol, the end-of-reaction mixture is reverse-quenched by transferring it into a pre-cooled aqueous citric acid solution. This specific technique controls the exotherm and moderates the rate of hydrogen gas evolution far better than standard aqueous workups [2].

Chromatography-Free Isolation

Industrial scale-up demands the elimination of silica gel chromatography. To achieve this, the final deprotected amino alcohol is isolated as a p-toluenesulfonic acid (TsOH) salt. The TsOH salt of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol exhibits highly favorable crystallization kinetics in isopropanol (IPA), allowing for the efficient rejection of the (1S, 2R) anti-diastereomer and other process impurities in the mother liquor [2, 3].

Quantitative Data: Scale-Up Performance

The following table summarizes the optimization of the reduction and isolation steps across multiple scales, demonstrating the robustness of the process parameters.

ParameterBench Scale (50 g)Kilo-Lab (1.5 kg)Pilot Plant (5.0 kg)
Reagent ( LiBH4​ ) 2.5 equiv2.2 equiv2.0 equiv
Reaction Temp -20 °C-15 °C to -10 °C-15 °C to -10 °C
Quench Medium 10% Citric Acid15% Citric Acid15% Citric Acid
Conversion (HPLC) >99%98.5%98.8%
Crude d.r. (syn:anti) 92:891:991:9
Isolated Yield (TsOH Salt) 78%75%76%
Final Purity (HPLC) 99.5%99.7%99.8%
Final d.r. (syn:anti) >99:1>99:1>99:1

Experimental Methodologies

Protocol A: Diastereoselective Reduction of Boc-Amino Ketone (5 kg Scale)

Self-Validation Check: Ensure reactor is thoroughly inerted (N2) and moisture-free (<50 ppm water by Karl Fischer titration) prior to initiating the reaction.

  • Reactor Preparation: Charge a 50 L glass-lined reactor with the Boc-protected α -amino ketone precursor (5.00 kg, 1.0 equiv) and anhydrous methyl tert-butyl ether (MTBE) (25.0 L). Agitate at 150 rpm and cool the jacket to -15 °C.

  • Hydride Addition: Slowly charge a 2.0 M solution of LiBH4​ in THF (2.0 equiv) via a dip tube over 4 hours. Maintain the internal temperature between -15 °C and -10 °C. Causality Note: Slower addition rates at this temperature are critical to maximize the Felkin-Anh stereoselectivity and prevent localized heating.

  • In-Process Control (IPC): After 2 hours of post-addition stirring, sample the reaction. Proceed to the next step only when HPLC indicates <1.5% remaining starting material.

  • Reverse Quench: In a secondary 100 L reactor, prepare a 15% w/v aqueous citric acid solution (30.0 L) and cool to 0 °C. Transfer the active reaction mixture from the primary reactor to the secondary reactor over 3 hours.

    • Safety Critical: Monitor the off-gas flow meter. Do not exceed a transfer rate that generates >10 L/min of H2​ gas. Maintain internal temperature below 15 °C during the quench.

  • Phase Separation: Allow the mixture to warm to 20 °C. Agitate for 30 minutes, then settle for 30 minutes. Separate the lower aqueous layer. Wash the organic MTBE layer with 5% NaHCO3​ (15 L) and brine (15 L).

Protocol B: Global Deprotection and Salt Crystallization

This step simultaneously cleaves the Boc protecting group and the aryl methyl ether (if utilized in the precursor design), isolating the target as a highly pure tosylate salt.

  • Solvent Exchange: Concentrate the MTBE solution from Protocol A under reduced pressure (150 mbar, 40 °C) to approximately 10 L. Charge isopropanol (IPA) (20 L) and distill again to 10 L to ensure complete removal of MTBE and THF (verify by GC; limit <0.5% w/w).

  • Deprotection: Dilute the IPA solution to 25 L. Charge p-toluenesulfonic acid monohydrate (p-TsOH· H2​O ) (2.5 equiv). Heat the reactor to 50 °C and agitate for 12 hours.

    • Mechanistic Note: The acidic conditions in alcoholic solvent cleanly remove the Boc group as isobutylene and CO2​ .

  • Crystallization: Once IPC confirms complete deprotection, cool the reactor linearly from 50 °C to 5 °C over 6 hours. Seed crystals (10 g) of the target (1S,2S)-TsOH salt can be added at 35 °C to induce controlled nucleation.

  • Isolation: Filter the resulting thick white slurry via a Nutsche filter. Wash the filter cake with cold IPA (0 °C, 2 x 5 L).

  • Drying: Dry the solid under vacuum (50 mbar) at 45 °C for 24 hours to yield 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol tosylate salt as a highly crystalline white solid.

References

  • Weinstein, A. B., et al. (2023). Kilogram-Scale Preparation of the Amino Alcohol Fragment of Selgantolimod by Enzymatic Resolution of an α , α -Disubstituted Amino Ester. Organic Process Research & Development, 27(11), 2111–2122. Retrieved from[Link]

  • ACS Publications. (2023). Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction. Organic Process Research & Development, 27(4), 763–774. Retrieved from[Link]

Application

Application Note: Strategic Utilization of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol in Drug Discovery

Document Type: Technical Application Note & Experimental Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Executive Summary & Scientific Rationale In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Experimental Protocol Guide Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals

Executive Summary & Scientific Rationale

In modern drug discovery, the transition from planar, sp2-hybridized molecules to structurally complex, sp3-rich architectures is a proven strategy for improving clinical success rates. 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS: 1270535-10-8) represents a highly versatile, stereochemically defined building block that perfectly aligns with this paradigm.

This compound integrates three critical pharmacophoric elements:

  • The Fluorophenol Motif: The strategic placement of a fluorine atom ortho to the phenol modulates the pKa of the hydroxyl group, enhancing its hydrogen-bond donor capacity. Furthermore, fluorine substitution is a classic medicinal chemistry tactic to block metabolically labile sites (e.g., preventing CYP450-mediated aromatic oxidation) and optimize lipophilicity (logD) [1].

  • The Chiral 1,2-Amino Alcohol Core: This motif is a privileged transition-state isostere found in numerous protease inhibitors and beta-blockers. The specific (1S,2S) stereochemistry provides precise 3D vectors for fragment growing, allowing researchers to explore distinct spatial pockets within a target protein's active site [2].

  • Orthogonal Reactivity: The presence of a primary amine, a secondary alcohol, and a phenolic hydroxyl group allows for highly regioselective derivatization or intramolecular cyclization into privileged heterocyclic scaffolds.

Physicochemical Profiling

Understanding the innate properties of this building block is essential for predicting its behavior in both synthetic workflows and biological assays.

PropertyValue / DescriptionMedicinal Chemistry Implication
Chemical Formula C9H12FNO2Low molecular weight (185.20 g/mol ) makes it an ideal starting point for Fragment-Based Lead Discovery (FBLD).
Molecular Weight 185.20 g/mol High ligand efficiency (LE) potential.
H-Bond Donors (HBD) 4 (Phenol OH, Aliphatic OH, NH2)Excellent aqueous solubility; capable of forming complex interaction networks with target proteins.
H-Bond Acceptors (HBA) 4 (O, O, N, F)Provides multiple anchor points for hinge-binding in kinase inhibitors.
Stereochemistry (1S,2S)Ensures enantiomeric purity, critical for avoiding off-target toxicity and ensuring reproducible pharmacology [3].

Applications in Medicinal Chemistry

Fragment-Based Lead Discovery (FBLD)

Due to its low molecular weight and high degree of functionalization, this compound serves as an excellent primary screening fragment. Unlike flat aromatic fragments, the chiral propyl chain projects out of the aromatic plane, allowing the fragment to engage with complex, deep binding pockets (e.g., in aspartyl proteases like BACE1).

FBLD_Workflow A Chiral Fluorinated Fragment (CAS 1270535-10-8) B Primary Screening (SPR / Ligand-Observed NMR) A->B C Hit Validation (X-ray Crystallography) B->C D Fragment Growing (Amide Coupling / Alkylation) C->D E Lead Optimization (In vitro & In vivo PK) D->E

Caption: Fragment-Based Lead Discovery (FBLD) workflow utilizing chiral amino alcohol fragments.

Synthesis of Privileged Heterocycles (1,3-Benzoxazines)

The proximity of the primary amine and the phenol allows for efficient cyclization into 3,4-dihydro-2H-1,3-benzoxazin-2-ones. This scaffold is highly valued in CNS drug discovery due to its favorable brain penetrance and rigidified structure, which minimizes entropic penalties upon target binding.

Validated Experimental Protocols

The following protocols have been designed with built-in causality and self-validation checkpoints to ensure high-fidelity execution in the laboratory.

Protocol A: Synthesis of (4S)-8-Fluoro-4-((S)-1-hydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazin-2-one via CDI Cyclization

Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is utilized as a phosgene equivalent to safely bridge the primary amine and the phenolic hydroxyl group. Tetrahydrofuran (THF) is chosen as the solvent because its moderate polarity solubilizes both the polar amino alcohol and CDI, while its boiling point (66°C) allows for a gentle reflux that drives the intramolecular ring closure without causing thermal degradation of the secondary alcohol.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (1.0 eq, 1.0 mmol, 185.2 mg) and anhydrous THF (10 mL).

  • Activation: Cool the solution to 0°C using an ice bath. Add CDI (1.2 eq, 1.2 mmol, 194.6 mg) portion-wise over 5 minutes. Rationale: Slow addition at 0°C prevents uncontrolled exothermic reactions and minimizes intermolecular polymerization.

  • Cyclization: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60°C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). The starting material (ninhydrin-positive, low Rf) should disappear, replaced by a new UV-active spot (higher Rf). LC-MS should confirm the product mass ([M+H]+ expected at m/z 212.07).

  • Workup: Cool the mixture to room temperature and quench with 1M HCl (5 mL) to neutralize any unreacted imidazole. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the chiral benzoxazinone.

CDI_Cyclization A 2-((1S,2S)-1-Amino-2-hydroxypropyl) -6-fluorophenol B 1,1'-Carbonyldiimidazole (CDI) THF, 60°C A->B Step 1: N-Acylation C Tetrahedral Acylimidazole Intermediate B->C D Intramolecular Cyclization (Phenol attack & Imidazole displacement) C->D Step 2: Ring Closure E (4S)-8-Fluoro-4-((S)-1-hydroxyethyl) -3,4-dihydro-2H-1,3-benzoxazin-2-one D->E

Caption: Synthetic pathway for the conversion of the acyclic amino alcohol into a 1,3-benzoxazine-2-one scaffold.

Protocol B: Parallel Library Generation via Chemoselective Amide Coupling

Causality & Design: To utilize this compound in Fragment Growing, the primary amine must be selectively coupled with various carboxylic acids without O-acylating the phenol or the secondary alcohol. HATU is selected over standard carbodiimides (e.g., EDC) due to its superior efficiency in forming a highly reactive HOAt ester intermediate. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Pre-activation: In a 20 mL vial, dissolve the desired carboxylic acid (1.1 eq, 0.55 mmol) in anhydrous DMF (3 mL). Add HATU (1.1 eq, 0.55 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes. Rationale: Pre-activation ensures the carboxylic acid is fully converted to the active ester before introducing the amino alcohol, preventing side reactions.

  • Coupling: Add 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (1.0 eq, 0.5 mmol) dissolved in DMF (2 mL) to the pre-activated mixture.

  • Reaction: Stir the mixture at room temperature for 2–3 hours.

  • Self-Validation Checkpoint: LC-MS analysis should show complete consumption of the starting material mass (m/z 186.09[M+H]+) and the appearance of the desired amide product. The absence of di-acylated mass peaks confirms the chemoselectivity of the HATU/DIPEA system for the primary amine over the hydroxyl groups.

  • Workup: Dilute the reaction with Water (15 mL) to precipitate the product (if highly lipophilic) or extract with DCM (3 x 10 mL). Wash the organic layer sequentially with saturated NaHCO3 (to remove acidic impurities) and 5% LiCl aqueous solution (to remove residual DMF).

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Available at:[Link] [1]

  • ACS Combinatorial Science. (2016). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 18(9), 568-574. Available at:[Link] [2]

  • ACS Catalysis. (2019). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 9(12), 11568-11578. Available at:[Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing the Synthesis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of advanced pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of advanced pharmaceutical intermediates. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol. We have structured this document to provide direct, actionable solutions to common experimental challenges, moving beyond simple protocols to explain the scientific reasoning behind each recommendation.

The synthesis of this specific chiral amino alcohol presents a significant challenge: the stereospecific installation of both an amino and a hydroxyl group on an alkene precursor. Our experience indicates that the most robust and stereocontrolled method for this transformation is the Sharpless Asymmetric Aminohydroxylation (AA). This guide will therefore focus on optimizing this critical reaction step.

Section 1: The Synthetic Pathway - An Overview

The most direct route to the target compound involves the osmium-catalyzed asymmetric aminohydroxylation of a suitable alkene precursor, such as (E)-2-fluoro-6-(prop-1-en-1-yl)phenol. This reaction simultaneously forms the C-N and C-O bonds with high control over both regio- and stereochemistry.[1][2][3]

Synthetic_Pathway cluster_start Starting Material cluster_reaction Core Reaction cluster_product Target Molecule Start (E)-2-fluoro-6-(prop-1-en-1-yl)phenol Reaction Sharpless Asymmetric Aminohydroxylation (AA) Start->Reaction OsO4 (cat.) Chiral Ligand Nitrogen Source (e.g., N-halo-carbamate) Aqueous/Organic Solvent Product 2-((1S,2S)-1-Amino-2-hydroxypropyl) -6-fluorophenol Reaction->Product 1. Reaction 2. Hydrolysis/Deprotection

Caption: General workflow for the synthesis of the target amino alcohol.

Section 2: Troubleshooting Guide for Yield Improvement

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is critically low, even though my starting material is consumed. What is the most likely cause?

A: Low isolated yield in the Sharpless AA is most often a problem of regioselectivity , not reaction failure. The aminohydroxylation can produce two regioisomers: the desired 1-amino-2-hydroxy product and the undesired 2-amino-1-hydroxy isomer. When these are formed in a roughly 1:1 ratio, the maximum theoretical yield for your target isomer is only 50%, before accounting for any other losses.

Causality: The regioselectivity is determined by which terminus of the alkene the nitrogen atom adds to in the osmium-ligand complex. This is heavily influenced by the electronic and steric properties of both the substrate and, crucially, the chiral ligand used.[4]

Solution:

  • Analyze the Crude Product: Before any purification, take a sample of your crude reaction mixture and analyze it by LC-MS or ¹H NMR to determine the ratio of the two regioisomers.

  • Change the Ligand Core: The choice of ligand is the most powerful tool to control regiochemistry.[4] If you are using a phthalazine (PHAL)-based ligand and getting poor regioselectivity, switch to an anthraquinone (AQN)-based ligand. It has been demonstrated that AQN ligands can dramatically reverse and improve regioselection for certain substrates.[4]

Q2: I have identified the correct regioisomer, but its enantiomeric excess (ee) is below 90%. How can I improve stereoselectivity?

A: Suboptimal enantioselectivity points to issues with the chiral environment during the key bond-forming steps.

Causality: The enantioselectivity is dictated by the facial selectivity of the [3+2] cycloaddition of the osmium-imido species to the alkene.[2] The chiral ligand creates a binding pocket that preferentially accommodates one face of the alkene approaching the osmium complex.

Solutions:

  • Verify Ligand Purity: Ensure the chiral ligand [(DHQ)₂PHAL, (DHQD)₂AQN, etc.] is of high purity and has not racemized during storage.

  • Strict Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to 4 °C). While this may slow the reaction rate, it increases the energy difference between the two diastereomeric transition states, leading to higher ee.

  • Solvent System: The reaction is often performed in a biphasic system like t-BuOH/water. Ensure proper mixing to maintain homogeneity. For some substrates, using fluorinated alcohols like hexafluoroisopropanol (HFIP) can stabilize intermediates and improve outcomes.[5]

  • Nitrogen Source: tert-butyl carbamate is often a superior nitrogen source compared to ethyl carbamate, as it can lead to higher enantioselectivities.[6]

Q3: My reaction is sluggish and stalls, leaving significant unreacted starting material. What factors can I adjust?

A: A stalled reaction typically indicates a problem with catalyst turnover or reagent stoichiometry.

Causality: The catalytic cycle involves the re-oxidation of the Os(VI) species back to the active Os(VIII) imido complex.[2] If the oxidant (the N-haloamine salt) is depleted or the catalyst is deactivated, the cycle will stop.

Solutions:

  • Catalyst Loading: While typically low (0.2-1 mol%), you may need to empirically increase the osmium tetroxide loading to 1-2 mol% if turnover is poor.

  • Reagent Stoichiometry: The nitrogen source (e.g., tert-butyl carbamate) is typically used in excess (e.g., 3 equivalents), and the pre-oxidant (e.g., NaOH + t-BuOCl to form the N-halo salt in situ) should be stoichiometric with the carbamate. Ensure all reagents are accurately weighed and added.

  • pH Control: The reaction is sensitive to pH. The use of a buffer or the slow addition of base can be critical for maintaining the optimal reaction environment for catalyst turnover.

Q4: I'm observing a significant amount of a diol byproduct corresponding to my starting material. Why is this happening?

A: The formation of a diol byproduct is a classic sign of a competing reaction: asymmetric dihydroxylation (AD) .

Causality: If the nitrogen source is not effectively incorporated into the osmium complex, the catalyst can proceed through the dihydroxylation pathway instead, using water as the oxygen source. This is especially prevalent if the N-haloamine salt is not formed efficiently or is unstable.

Solutions:

  • Efficient N-haloamine Formation: If you are forming the active nitrogen source in situ, ensure the conditions are optimal. For example, when using tert-butyl carbamate, pre-mixing it with NaOH and t-BuOCl at a low temperature before adding the alkene and catalyst can improve the yield of the desired amino alcohol.

  • Protect the Phenolic Hydroxyl Group: The free phenol in your starting material is acidic and can interfere with the reaction by reacting with the base or coordinating to the metal center. Consider protecting it as a methyl ether or a silyl ether before the AA reaction. This protection can be removed in a subsequent step. A patent for preparing related 2-aminophenol derivatives suggests that hydrolysis of a methoxy group can be a final step.[7]

Section 3: Frequently Asked Questions (FAQs)
  • Q: What is the ideal nitrogen source for this reaction?

    • A: For styrene-type substrates, N-halo salts of carbamates are highly effective. Specifically, using tert-butyl carbamate as the precursor often gives superior yields and enantioselectivities compared to ethyl carbamate or sulfonamides.[6] The resulting N-Boc protecting group is also readily removed under standard acidic conditions.

  • Q: How should I monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is effective for monitoring the consumption of the relatively nonpolar alkene starting material. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. It can distinguish between the starting material, the two product regioisomers, and the diol byproduct, giving you a complete picture of the reaction's status.

  • Q: What is the best strategy for purifying the final product?

    • A: The product is an amino alcohol, making it amphoteric and potentially challenging to purify via standard silica gel chromatography.

    • Extraction: After quenching the reaction, an acid-base extraction can be used for initial purification.

    • Chromatography: If the amino group is protected (e.g., as a Boc-carbamate), purification on silica gel is often straightforward.

    • Preparative HPLC: For high-purity material, reversed-phase preparative HPLC is the method of choice. A C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) is a standard starting point for purifying polar, ionizable molecules.[8][9]

    • Crystallization: If a crystalline solid can be obtained, crystallization is an excellent method for achieving high purity on a large scale.

Section 4: Key Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation

This protocol is a representative example and should be optimized for your specific substrate and scale.

Reagents & Materials:

  • (E)-2-fluoro-6-(prop-1-en-1-yl)phenol (1.0 equiv)

  • tert-Butyl carbamate (3.0 equiv)

  • Sodium hydroxide (3.0 equiv)

  • tert-Butyl hypochlorite (t-BuOCl) (3.1 equiv)

  • (DHQ)₂PHAL or (DHQD)₂AQN ligand (1-2 mol%)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O) (1 mol%)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C, add t-BuOH and water (1:1 ratio, e.g., 5 mL each per mmol of substrate).

  • Add tert-butyl carbamate followed by powdered sodium hydroxide. Stir for 10-15 minutes until dissolved.

  • Slowly add t-BuOCl to the cold solution. A white precipitate of the N-chloro salt may form. Stir for another 10 minutes.

  • In a separate flask, dissolve the chiral ligand and K₂OsO₄·2H₂O in a small amount of the reaction solvent.

  • Add the starting alkene to the main reaction flask, followed immediately by the catalyst solution.

  • Stir the reaction vigorously at 0-4 °C, monitoring progress by TLC or LC-MS. The reaction may take 12-24 hours.

  • Upon completion, quench the reaction by adding sodium sulfite (Na₂SO₃) and stir for 1 hour.

  • Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product (N-Boc protected) can then be purified by column chromatography or carried forward to the deprotection step.

Protocol 2: N-Boc Deprotection

  • Dissolve the crude or purified N-Boc protected amino alcohol in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 equivalents) or 4M HCl in dioxane.

  • Stir the mixture at room temperature for 1-4 hours, monitoring the removal of the Boc group by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting salt can be neutralized with a base (e.g., NaHCO₃ solution) and extracted, or purified directly using preparative HPLC.

Section 5: Visualizing the Troubleshooting Process

This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Troubleshooting_Workflow Start Problem Observed: Low Yield or Purity Check_SM Is Starting Material (SM) fully consumed? Start->Check_SM Check_Purity Is the final product impure after purification? Start->Check_Purity Incomplete_Rxn Incomplete Reaction Check_SM->Incomplete_Rxn No Complete_Rxn SM Consumed Check_SM->Complete_Rxn Yes Purification_Issue Purification Ineffective Check_Purity->Purification_Issue No, broad peaks/poor separation Reaction_Issue Reaction Generating Multiple Products Check_Purity->Reaction_Issue Yes, multiple peaks Solution_Incomplete Action: - Increase catalyst load - Check reagent stoichiometry - Increase reaction time Incomplete_Rxn->Solution_Incomplete Analyze_Crude Analyze Crude Product: Regioisomers? Diol? Complete_Rxn->Analyze_Crude Solution_Purification Action: - Switch to Prep-HPLC - Use ion-pairing agent - Attempt crystallization Purification_Issue->Solution_Purification Reaction_Issue->Analyze_Crude Regio_Issue Poor Regioselectivity Analyze_Crude->Regio_Issue Yes, Regioisomers Diol_Issue Diol Byproduct Analyze_Crude->Diol_Issue Yes, Diol Stereo_Issue Low Enantioselectivity Analyze_Crude->Stereo_Issue No, but low ee Solution_Regio Action: - Switch ligand core (PHAL -> AQN) - Protect phenol group Regio_Issue->Solution_Regio Solution_Diol Action: - Optimize N-source prep - Protect phenol group Diol_Issue->Solution_Diol Solution_Stereo Action: - Lower reaction temp - Check ligand purity Stereo_Issue->Solution_Stereo

Caption: A decision-tree diagram for troubleshooting the synthesis.

References
  • Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect. [Link]

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. ResearchGate. [Link]

  • 2 in 1: One-step Affinity Purification for the Parallel Analysis of Protein-Protein and Protein-Metabolite Complexes. Journal of Visualized Experiments. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. [Link]

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. [Link]

  • Reversal of regioselection in the asymmetric aminohydroxylation of cinnamates. Organic Chemistry Portal. [Link]

  • 2-Aminophenol derivatives and process for their preparation.
  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. PMC. [Link]

  • How to optimize your purification? Your guide for two step purification. KNAUER. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. [Link]

  • Strategic peptide purification. YMC America. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]

  • Sharpless Aminohydroxylation (Oxyamination). Organic Chemistry Portal. [Link]

  • Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Publishing. [Link]

  • Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Optimization

preventing racemization of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol under basic conditions

Troubleshooting Guide: Preventing Racemization of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol Under Basic Conditions Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Preventing Racemization of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol Under Basic Conditions

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical degradation during the functionalization of complex chiral APIs.

The molecule 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol presents a unique stereochemical challenge. It contains a benzylic amine flanked by an ortho-phenol and an ortho-fluorine atom. Under basic conditions, users frequently report epimerization at the C1 position, yielding a mixture of (1S,2S) and (1R,2S) diastereomers. This guide explains the causality behind this degradation and provides self-validating protocols to ensure absolute stereoretention.

Mechanistic Insights: Why Does C1 Epimerize?

To solve the problem, we must first understand the two distinct pathways that lead to the destruction of the C1 stereocenter under basic conditions.

Pathway A: Direct Benzylic Deprotonation The C1 proton is highly acidic due to the electron-withdrawing inductive effect (-I) of the adjacent 6-fluorophenol ring and the C2 hydroxyl group. When the amine is converted into an electron-withdrawing group (e.g., during N-Boc or N-Fmoc protection), the acidity spikes. Strong bases abstract this proton, generating a1[1]. Reprotonation occurs non-selectively from either face, causing epimerization.

Pathway B: ortho-Quinone Methide (o-QM) Formation If a strong base fully deprotonates the phenol (pKa ~9) to a phenoxide, the electron-rich aromatic ring can spontaneously expel the benzylic moiety (especially if the amine is activated as a leaving group). This generates an achiral 2[2]. Subsequent nucleophilic re-addition of the amine or solvent destroys the original C1 stereochemistry.

G SM 2-((1S,2S)-1-Amino-2-hydroxypropyl) -6-fluorophenol Base Basic Conditions (OH⁻, RO⁻, R₃N) SM->Base Phenoxide Phenoxide Formation (Deprotonation at Phenol) Base->Phenoxide pKa > 9 Carbanion Benzylic Deprotonation (Planar Carbanion at C1) Base->Carbanion N-Protected Acidity oQM ortho-Quinone Methide (o-QM) Intermediate Phenoxide->oQM Expulsion of Benzylic Moiety Racemization Loss of C1 Stereochemistry (1R,2S Epimer Formation) Carbanion->Racemization Non-selective Reprotonation oQM->Racemization Non-selective Nucleophilic Attack

Mechanistic pathways of C1 epimerization via carbanion and o-QM intermediates.

Frequently Asked Questions (FAQs)

Q: I am trying to N-Boc protect the amine using Triethylamine (Et₃N) in DMF, but I am isolating a 60:40 epimeric mixture. How do I fix this? A: You are using a polar aprotic solvent (DMF) with a homogeneous base. DMF solvates the counter-cation perfectly, leaving a "naked," highly reactive basic anion that rapidly deprotonates the benzylic C1 position once the electron-withdrawing Boc group attaches. Solution: Switch to a biphasic Schotten-Baumann system (DCM/Water) using a weak inorganic base like NaHCO₃. The biphasic nature keeps the reactive intermediates separated from strong basic environments.

Q: Does the 6-fluoro substituent actually make racemization worse? A: Yes. The fluorine atom exerts a strong inductive pull (-I effect) across the aromatic ring. This stabilizes the negative charge of a benzylic carbanion, lowering the activation energy for deprotonation compared to a non-fluorinated analog.

Q: Can I use a protecting group strategy to "lock" the stereocenters before exposing the molecule to strong bases? A: Absolutely. Because your molecule possesses a 1-amino-2-hydroxy motif, you can condense it with a ketone (e.g., acetone) to form an oxazolidine . This creates a rigid 5-membered ring that physically prevents the C1-C2 bond from achieving the planar conformation required for 3[3].

Quantitative Data: Base & Solvent Selection Matrix

To prevent racemization, the choice of base and solvent must be paired to minimize both phenoxide formation and benzylic deprotonation.

Base SystemSolvent EnvironmentEst. Phenoxide FormationRacemization RiskPrimary Epimerization Pathway
NaOH / KOH (1M) Water / MeOH> 99%Very High o-Quinone Methide (o-QM)
NaOtBu / KOtBu THF / DMF> 99%Very High Carbanion & o-QM
DIPEA (2.0 eq) Anhydrous DCM< 5%Moderate Carbanion (If N-acylated)
NaHCO₃ (Sat. Aq) Biphasic (DCM/H₂O)< 1%Very Low None (Recommended)
Self-Validating Experimental Protocols
Protocol A: Racemization-Free N-Boc Protection (Biphasic)

This protocol utilizes a weak base in a biphasic system to ensure the local pH never exceeds 8.0, preventing phenoxide formation while successfully neutralizing the acid by-product of the protection step.

Step-by-Step Methodology:

  • Preparation: Suspend 10 mmol of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol in 20 mL of Dichloromethane (DCM).

  • Buffer Addition: Add 20 mL of saturated aqueous NaHCO₃. Stir vigorously to create a biphasic emulsion and cool the flask to 0 °C in an ice bath.

  • Electrophile Addition: Dissolve 10.5 mmol of Boc-anhydride (Boc₂O) in 5 mL of DCM. Add this dropwise to the emulsion over 15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours. Do not let it warm to room temperature until complete.

  • Self-Validation Checkpoint: Stop stirring and allow the layers to separate. Extract a 50 µL aliquot from the lower DCM layer. Evaporate the solvent and run the residue on a Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) against a racemic standard. You must observe >99% ee before proceeding to workup.

  • Workup: Separate the organic layer, wash with 10 mL of 0.1 M citric acid (to remove unreacted amine), dry over Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Substrate Suspension (DCM/Water) Step2 2. Mild Base Addition (NaHCO₃, 0°C) Step1->Step2 Step3 3. Electrophile Addition (e.g., Boc₂O) Step2->Step3 Step4 4. Biphasic Quench (pH 7 Buffer) Step3->Step4 Step5 5. Validation (Chiral HPLC) Step4->Step5

Self-validating biphasic workflow for racemization-free N-functionalization.

Protocol B: Stereochemical Locking via Oxazolidine Formation

If downstream steps strictly require strong bases (e.g., NaH for O-alkylation), you must lock the conformation first.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the starting material in 30 mL of anhydrous acetone.

  • Catalysis: Add 0.5 mmol (5 mol%) of p-Toluenesulfonic acid (p-TsOH). Note: The use of acidic conditions completely bypasses base-catalyzed racemization during the protection phase.

  • Dehydration: Add 5 grams of activated 4Å molecular sieves to drive the condensation, or reflux using a Soxhlet extractor filled with desiccant. Stir at 40 °C for 12 hours.

  • Self-Validation Checkpoint: Filter a 100 µL aliquot, evaporate, and analyze via ¹H NMR (CDCl₃). Look for the newly formed oxazolidine ring protons. The coupling constant (J) between the C4 and C5 protons of the oxazolidine ring will definitively confirm the anti relationship, validating that the (1S,2S) integrity was preserved.

  • Workup: Filter the sieves, quench the acid with solid Na₂CO₃, filter again, and concentrate to yield the stereochemically locked intermediate.

References
  • Chemoenzymatic Dynamic Kinetic Resolution of Amines in Fully Continuous-Flow Mode Source: Organic Letters (ACS Publications) URL:3

  • C–H functionalization through benzylic deprotonation with π-coordination or cation–π-interactions Source: RSC Publishing URL:1

  • The Emergence of Quinone Methides in Asymmetric Organocatalysis Source: MDPI URL:2

  • Stabilization and First Direct Spectroscopic Evidence of the o-Quinone Methide Derived from Vitamin E Source: Organic Letters (ACS Publications) URL:4

Sources

Troubleshooting

Technical Support Center: Mobile Phase Optimization for 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol HPLC Analysis

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol. This resource is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing mobile phase conditions and troubleshooting common chromatographic challenges. As Senior Application Scientists, we ground our recommendations in fundamental chromatographic principles to ensure robust and reliable method development.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Initial Method Development

Q1: What is a good starting point for the column and mobile phase for analyzing this compound?

A1: Given the structure of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, which contains a basic amino group and an acidic phenolic group, the molecule is polar and ionizable. A reversed-phase HPLC (RP-HPLC) method is the most common and effective approach.[1]

Recommended Starting Conditions:

ParameterRecommendationRationale
Stationary Phase C18, end-capped, 3-5 µm particle sizeA C18 column provides sufficient hydrophobic retention for the molecule's carbon structure. End-capping is critical to minimize interactions between the basic amino group and acidic silanols on the silica surface, which causes peak tailing.[2]
Mobile Phase A 20 mM Potassium Phosphate or 0.1% Formic Acid in WaterA buffer is essential to control the pH and ensure reproducible retention times and peak shapes for an ionizable compound.[3][4]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol offers different selectivity and can be a valuable alternative for optimizing resolution.[5]
pH Adjust aqueous phase to pH 2.5 - 3.5At this acidic pH, the basic amino group is fully protonated, making its charge state consistent. More importantly, this low pH suppresses the ionization of residual silanol groups on the column, which is a primary cause of peak tailing for basic analytes.[6][7][8]
Gradient/Isocratic Start with a shallow gradient (e.g., 5-40% B over 15 min)A gradient is ideal for initial screening to determine the approximate organic concentration needed to elute the compound and to visualize any impurities present.
Detection UV, ~210 nm and ~275 nmThe phenolic ring will have absorbance maxima. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal wavelength.
Section 2: Troubleshooting Poor Peak Shape

Q2: My analyte peak is tailing severely. What are the likely causes and how can I fix it?

A2: Peak tailing is the most common issue for basic compounds like this analyte. The primary cause is secondary interactions between the positively charged amino group and negatively charged, ionized silanol groups on the silica stationary phase.[2][6]

Troubleshooting Flowchart for Peak Tailing

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH < 4? Start->Check_pH Lower_pH Action: Lower pH to 2.5-3.5 with Formic or Phosphoric Acid Check_pH->Lower_pH No Check_Buffer Is Buffer Concentration Adequate? (e.g., 10-25 mM) Check_pH->Check_Buffer Yes Lower_pH->Check_Buffer Increase_Buffer Action: Increase Buffer Concentration Check_Buffer->Increase_Buffer No Check_Overload Is Sample Overloaded? Check_Buffer->Check_Overload Yes Increase_Buffer->Check_Overload Reduce_Load Action: Reduce Injection Volume or Sample Concentration Check_Overload->Reduce_Load Yes Add_Competitor Consider Advanced Fix: Add a Competing Base (e.g., 0.1% Triethylamine) Check_Overload->Add_Competitor No Reduce_Load->Add_Competitor Check_Column Is Column Old or Degraded? Add_Competitor->Check_Column Replace_Column Action: Replace with a New, High-Purity, End-Capped Column Check_Column->Replace_Column Yes End Peak Shape Improved Check_Column->End No Replace_Column->End

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:

  • Lower Mobile Phase pH: Ensure the pH is between 2.5 and 3.5. This suppresses silanol ionization, which is the most effective way to eliminate tailing.[7]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanols and improve peak symmetry.

  • Add a Competing Base: In challenging cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing the analyte from interacting with them.[6] Note: TEA can suppress ionization in MS detectors.

  • Reduce Sample Load: Injecting too much sample can overload the column and lead to tailing. Try reducing the injection volume or diluting the sample.[2]

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity silica have fewer metal contaminants and exposed silanols. Ensure your column is specifically designed for analyzing basic compounds.

Q3: I'm observing peak fronting. What should I investigate?

A3: Peak fronting is typically less common than tailing for this compound but usually points to one of two main causes:

  • Sample Overload: The concentration of the analyte on the column is too high, saturating the stationary phase.

    • Solution: Dilute your sample or reduce the injection volume. If the peak shape becomes symmetrical at a lower load, overload was the issue.[6]

  • Sample Solvent Incompatibility: The sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase. This causes the analyte band to spread before it reaches the column head.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[2] If solubility is an issue, use the weakest solvent possible that still dissolves the sample.

Q4: My peak is very broad, resulting in poor sensitivity and resolution. How can I sharpen it?

A4: Broad peaks, distinct from symmetrical tailing or fronting, often indicate issues with system efficiency or kinetics.

Possible CauseRecommended Solution
Excessive Extra-Column Volume Minimize the length and internal diameter of all tubing between the injector and detector. Ensure all fittings are properly seated to avoid dead volume.
Column Contamination or Void A buildup of contaminants on the column frit or a void in the packing material can cause band broadening. Try back-flushing the column (if the manufacturer allows) or replace the guard and/or analytical column.[9]
Low Column Temperature Operating at a slightly elevated temperature (e.g., 30-40 °C) reduces mobile phase viscosity and improves mass transfer kinetics, leading to sharper peaks and shorter retention times.[10]
Sample Solvent Effects Similar to peak fronting, injecting a large volume of a strong sample solvent can cause band broadening. Reduce the injection volume.
Section 3: Optimizing Retention & Resolution

Q5: My analyte peak is eluting too early, near the solvent front. How can I increase its retention time?

A5: Low retention for a polar compound on a reversed-phase column is common. Retention is increased by making the overall system more favorable for hydrophobic interactions.

  • Decrease Organic Content: This is the most direct way to increase retention in RP-HPLC. Reduce the percentage of acetonitrile or methanol in your mobile phase. If using a gradient, make the initial conditions more aqueous (e.g., start at 2% B instead of 5% B) or shallow the gradient slope.[10]

  • Change Organic Modifier: Methanol is more polar than acetonitrile but can sometimes provide greater retention for compounds with polar functional groups due to different molecular interactions.[5]

  • Use a Phenyl-Hexyl Column: For aromatic compounds, a phenyl-based stationary phase can offer alternative selectivity and potentially increased retention through pi-pi interactions between the analyte's phenyl ring and the stationary phase.[11]

  • Adjust pH: While low pH is good for peak shape, the fully protonated amine is highly polar, which can reduce retention. If peak shape allows, cautiously increasing the pH towards 5-6 may neutralize the overall charge (if a zwitterion forms), potentially increasing hydrophobicity and retention. This must be carefully balanced against the risk of increased peak tailing.[7]

Q6: I am not getting enough resolution between my main peak and a closely eluting impurity. How can I improve selectivity?

A6: Improving resolution between co-eluting peaks requires changing the chromatographic selectivity (α), which is primarily influenced by the mobile phase and stationary phase chemistry.

Systematic Workflow for Optimizing Selectivity

G Start Poor Resolution (Co-elution) Step1 Step 1: Adjust Organic Modifier Ratio (Fine-tune gradient slope or isocratic %) Start->Step1 Step2 Step 2: Change Organic Modifier Type (Switch ACN to MeOH or vice-versa) Step1->Step2 Step3 Step 3: Perform a pH Study (Test pH 3, 5, 7. Note peak shape.) Step2->Step3 Step4 Step 4: Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) Step3->Step4 End Resolution Optimized Step4->End

Caption: Workflow for mobile phase selectivity optimization.

Detailed Explanation:

  • Adjust Organic Modifier Ratio: First, make small adjustments to your gradient slope or isocratic hold. Sometimes a minor change is all that is needed.

  • Change Organic Modifier Type: Switching from acetonitrile to methanol (or vice versa) is a powerful tool. The different solvent properties alter interactions with the analyte and stationary phase, often changing elution order and improving separation.[5]

  • Perform a pH Study: This is the most impactful variable for ionizable compounds.[4][7] The retention of your analyte and any ionizable impurities will change as their charge state changes with pH. A small change in pH can dramatically alter selectivity.

    Protocol: Mobile Phase pH Screening

    • Prepare three separate aqueous mobile phases (e.g., 20 mM phosphate buffer) and adjust the pH to 3.0, 5.0, and 7.0.

    • Run your sample using the same gradient program with each of the three mobile phases.

    • Compare the chromatograms. Observe the relative retention times of the analyte and the impurity.

    • Select the pH that provides the best separation. You may need to fine-tune the pH around the most promising value (e.g., test pH 6.5 and 7.5 if pH 7.0 looked best).

    • Caution: Be mindful that peak tailing may increase at higher pH values on a standard silica C18 column.

    Impact of Mobile Phase pH on Analyte Ionization State

pH RangeAmino Group (pKa ~9-10)Phenolic Group (pKa ~10)Dominant Charge
< 8 Protonated (NH₃⁺)Neutral (OH)Positive (+1)
~9-10 Mixed (NH₃⁺ / NH₂)Mixed (OH / O⁻)Zwitterionic/Neutral
> 11 Neutral (NH₂)Deprotonated (O⁻)Negative (-1)

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Chromatography Online. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Retrieved from [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Chromatography Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Kazakevich, Y., & LoBrutto, R. (Eds.). (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. Retrieved from [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Moravek, Inc. (2024, October 23). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Chiral Purity of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol: A Comparative HPLC Guide

As a Senior Application Scientist, approaching the chiral validation of a molecule like 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol requires a deep understanding of its physicochemical properties. This molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, approaching the chiral validation of a molecule like 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol requires a deep understanding of its physicochemical properties. This molecule is a highly polar, basic, and protic chiral building block. It features a primary amine, a secondary alcohol, and a fluorophenol ring. Because it possesses two adjacent stereocenters (C1 and C2 of the propyl chain), it exists as four possible stereoisomers: (1S,2S), (1R,2R), (1S,2R), and (1R,2S).

Validating the chiral purity of the specific (1S,2S) enantiomer requires a chromatographic system capable of resolving both its enantiomeric antipode and its diastereomers. Given the presence of the primary amine, we can leverage two orthogonal, highly effective Chiral Stationary Phase (CSP) strategies: Host-Guest Complexation using Crown Ether columns and Multimodal Interactions using Polysaccharide-based columns.

Mechanistic Rationale for CSP Selection

Method development is not trial and error; it is applied physical chemistry. The structural motifs of our target molecule dictate the selection of the stationary phase and the mobile phase.

Strategy A: Host-Guest Complexation (Crown Ether CSPs)

Crown ether columns, such as the CROWNPAK® CR-I(+), feature a chiral 18-crown-6 ether immobilized on a silica support[1]. The chiral recognition is driven by specific host-guest complexation.

  • The Causality of pH: For the primary amine of our analyte to insert into the 18-crown-6 cavity, it must be fully protonated (-NH₃⁺)[2]. Therefore, the mobile phase must be highly acidic (typically pH 1.0 to 2.0 using perchloric acid)[1].

  • Chiral Discrimination: Once the -NH₃⁺ group is anchored inside the crown ether, the adjacent chiral binaphthyl barrier of the CSP sterically interacts with the C1 and C2 substituents of the analyte, effectively discriminating the (1S,2S) spatial arrangement from the others.

Strategy B: Multimodal Interactions (Polysaccharide CSPs)

Polysaccharide columns, such as CHIRALPAK® IG, consist of amylose tris(3-chloro-5-methylphenylcarbamate) coated or immobilized on silica[3]. Separation here relies on a complex network of interactions.

  • The Causality of Basic Modifiers: The carbamate linkages provide hydrogen-bond donor/acceptor sites for the analyte's -OH and -NH₂ groups, while the chlorinated phenyl rings engage in π-π stacking with the fluorophenol ring[3]. However, the basic primary amine of the analyte will strongly interact with residual acidic silanols on the silica support, causing severe peak tailing. To prevent this, a basic modifier like diethylamine (DEA) must be added to the mobile phase to mask these active sites and ensure sharp peak shapes[4].

G start Target: 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol analyze Analyze Functional Groups: Primary Amine, Alcohol, Fluorophenol start->analyze split Select Chiral Stationary Phase (CSP) analyze->split crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) split->crown High specificity for 1° Amines poly Polysaccharide CSP (e.g., CHIRALPAK IG) split->poly Broad stereoisomer selectivity crown_mech Mechanism: Host-Guest Complexation Requires Protonated Amine (-NH3+) crown->crown_mech poly_mech Mechanism: H-Bonding & pi-pi Stacking Requires Basic Modifier poly->poly_mech crown_mp Mobile Phase: Perchloric Acid (pH 1.5) / MeOH crown_mech->crown_mp poly_mp Mobile Phase: Hexane / IPA / 0.1% DEA poly_mech->poly_mp

Decision tree for selecting a chiral HPLC method for primary amino alcohols.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every chiral analysis must be a self-validating system. You cannot prove a sample is chirally pure unless you first prove your system is capable of detecting the impurities. Both protocols below require a System Suitability Test (SST) using a mixture of all four stereoisomers.

Protocol A: Reversed-Phase Host-Guest Chromatography

Objective: High-resolution separation of enantiomers utilizing specific primary amine complexation.

  • System Preparation: Install a CROWNPAK CR-I(+) column (150 x 3.0 mm, 5 µm). Flush the system with water before introducing the acidic mobile phase to prevent salt precipitation.

  • Mobile Phase Formulation: Prepare an aqueous solution of perchloric acid (HClO₄) adjusted to pH 1.5. Mix this aqueous buffer with HPLC-grade Methanol in an 85:15 (v/v) ratio. Note: Methanol is limited to a maximum of 15% to shorten the retention time of the hydrophobic fluorophenol moiety without disrupting the delicate host-guest hydrogen bonding network[1].

  • Chromatographic Parameters:

    • Flow Rate: 0.4 mL/min

    • Temperature: 25°C (Temperature strongly affects inclusion complex stability; maintain strict control).

    • Detection: UV at 220 nm.

  • Self-Validation (SST): Inject a diluent blank to confirm baseline stability. Inject a 1 mg/mL resolution mixture containing the (1S,2S), (1R,2R), (1S,2R), and (1R,2S) isomers.

    • Acceptance Criteria: The resolution ( Rs​ ) between the (1S,2S) peak and its closest eluting isomer must be ≥1.5 .

  • Sample Analysis: Inject the target batch. Calculate chiral purity via area normalization.

Protocol B: Normal-Phase Polysaccharide Chromatography

Objective: Broad-spectrum stereoisomer profiling using multimodal interactions.

  • System Preparation: Install a CHIRALPAK IG column (250 x 4.6 mm, 5 µm). Ensure the HPLC system is thoroughly purged with isopropanol to remove any aqueous buffers.

  • Mobile Phase Formulation: Mix Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Note: The DEA acts as a competitive base, saturating the acidic silanols on the stationary phase and preventing the primary amine of the analyte from tailing[4].

  • Chromatographic Parameters:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25°C.

    • Detection: UV at 220 nm.

  • Self-Validation (SST): Inject the stereoisomer resolution mixture.

    • Acceptance Criteria: Baseline resolution ( Rs​≥1.5 ) of all four peaks. The tailing factor ( Tf​ ) for the (1S,2S) peak must be ≤1.5 .

  • Sample Analysis: Inject the target batch and quantify the chiral purity.

G cluster_0 Crown Ether (CR-I(+)) cluster_1 Amylose Carbamate (IG) analyte Analyte: (1S,2S)-Amino Alcohol cavity 18-Crown-6 Cavity analyte->cavity -NH3+ Inclusion (pH < 2) steric Chiral Binaphthyl Barrier analyte->steric Steric Repulsion at C1/C2 carbamate C=O and N-H Groups analyte->carbamate H-Bonding with -OH / -NH2 phenyl Chlorinated Phenyl Ring analyte->phenyl pi-pi Stacking with Fluorophenol

Mechanistic interactions between the amino alcohol and the two chiral stationary phases.

Comparative Data Presentation

When choosing between these two validated methods, consider the specific analytical goals of your laboratory. The table below summarizes the operational performance of both methodologies.

ParameterMethod A: Crown Ether (CROWNPAK CR-I(+))Method B: Polysaccharide (CHIRALPAK IG)
Primary Chiral Mechanism Host-Guest Complexation (18-crown-6)H-Bonding, Dipole-Dipole, π-π Stacking
Mobile Phase Composition Aqueous HClO₄ (pH 1.5) / Methanol (85:15)Hexane / Isopropanol / DEA (80:20:0.1)
Analyte Ionization State Fully Protonated (-NH₃⁺)Neutral (Ionization suppressed by DEA)
Stereoisomer Resolution Exceptional for EnantiomersExcellent for Enantiomers & Diastereomers
Peak Shape Dynamics Inherently Sharp (driven by specific inclusion)Good (strictly requires basic modifier to stop tailing)
Column Durability Sensitive (Must strictly maintain pH 1-2)Highly robust across multiple solvent modes
Best Use Case Routine Enantiomeric Excess (ee) monitoringComprehensive stereoisomeric purity profiling

References

  • Daicel CROWNPAK® CR(+) and (-) Crown Ether HPLC Chiral Columns. The Lab Store.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.
  • Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography. ResearchGate.
  • Temperature and eluent composition effects on enantiomer separation of carvedilol by high-performance liquid chromatography on immobilized amylose-based chiral stationary phases. PMC - NIH.

Sources

Comparative

A Comparative Guide to Method Validation for the Quantification of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, a critical process intermediate or potential active pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, a critical process intermediate or potential active pharmaceutical ingredient (API). As researchers, scientists, and drug development professionals, the accurate and precise quantification of such molecules is paramount for ensuring product quality, safety, and efficacy. This document will delve into the validation of two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental choices and validation protocols are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4][5][6][7]

Introduction to the Analyte and the Imperative for Validated Methods

2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chiral molecule with functional groups (a primary amine, a secondary alcohol, and a phenol) that dictate its chemical properties and inform the selection of an appropriate analytical strategy. The presence of a chromophore in its structure makes it amenable to UV detection, while its ionizable nature allows for sensitive mass spectrometric analysis.

A validated analytical method is not merely a protocol; it is a system that provides documented evidence that the procedure is suitable for its intended purpose.[4] This ensures the reliability, reproducibility, and accuracy of the generated data, which is fundamental for regulatory submissions and quality control throughout the drug development lifecycle.[8]

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the stage of drug development.

  • HPLC-UV: This technique is a workhorse in many pharmaceutical laboratories due to its robustness, cost-effectiveness, and high precision for assay and impurity quantification in relatively clean sample matrices like drug substances.[9][10][11]

  • LC-MS/MS: Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalysis (e.g., in plasma or tissue) and for the quantification of low-level impurities.[8][12][13]

Below is a comparative summary of the anticipated performance of these two methods for the quantification of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol.

ParameterHPLC-UVLC-MS/MSRationale for Performance
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection by mass-to-charge ratio of specific fragment ions.UV detection is less specific than MS/MS, which provides structural confirmation.
Selectivity/Specificity Good; potential for interference from co-eluting impurities with similar UV spectra.Excellent; highly specific due to monitoring of parent-daughter ion transitions.MS/MS can differentiate the analyte from isobaric interferences.
Linearity (r²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined range.
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%Both methods can achieve high accuracy with proper optimization.
Precision (% RSD) < 1.0% (repeatability), < 2.0% (intermediate precision)< 1.5% (repeatability), < 2.5% (intermediate precision)HPLC-UV often exhibits slightly better precision for high-concentration samples.[10]
Limit of Quantification (LOQ) ~50 ng/mL~0.1 ng/mLLC-MS/MS is significantly more sensitive.[13]
Application Assay of drug substance, high-concentration formulation analysis, and stability studies.Bioanalysis, impurity quantification at trace levels, and dose formulation analysis for preclinical studies.The required sensitivity is a key determinant of method selection.
Cost & Complexity Lower cost, less complex instrumentation and maintenance.Higher initial investment and operational complexity.LC-MS/MS requires more specialized expertise for method development and troubleshooting.

Experimental Protocols and Method Validation

The following sections provide detailed, step-by-step methodologies for the validation of both an HPLC-UV and an LC-MS/MS method for the quantification of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol.

HPLC-UV Method Validation

This method is designed as a stability-indicating assay for the drug substance. A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[14][15]

3.1.1. Proposed Chromatographic Conditions

  • Instrument: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (based on the phenolic chromophore).

3.1.2. Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2(R1)) cluster_report Finalization prep_standards Prepare Standards & QCs linearity Linearity & Range prep_standards->linearity accuracy Accuracy prep_standards->accuracy precision Precision (Repeatability & Intermediate) prep_standards->precision lod_loq LOD & LOQ prep_standards->lod_loq stability Solution Stability prep_standards->stability prep_samples Prepare Stressed Samples (Acid, Base, Peroxide, Heat, Light) specificity Specificity/ Selectivity prep_samples->specificity robustness Robustness report Validation Report stability->report

Caption: HPLC-UV Method Validation Workflow.

3.1.3. Step-by-Step Validation Protocol

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities and degradants.

    • Procedure:

      • Perform forced degradation studies by exposing the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress conditions.[14][16]

      • Inject a blank (diluent), a reference standard solution, and each of the stressed samples.

      • Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or blank interference. Peak purity analysis (using a photodiode array detector) should show a purity angle less than the purity threshold.

  • Linearity and Range:

    • Objective: To establish the relationship between the analyte concentration and the method's response over a specified range.

    • Procedure:

      • Prepare a series of at least five calibration standards spanning 80% to 120% of the expected sample concentration.[5]

      • Inject each standard in triplicate.

      • Plot the mean peak area against the concentration and perform a linear regression analysis.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

  • Accuracy:

    • Objective: To determine the closeness of the test results obtained by the method to the true value.

    • Procedure:

      • Analyze, in triplicate, samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Calculate the percentage recovery for each sample.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0% for repeatability and ≤ 2.0% for intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • Objective: To determine the lowest amount of analyte that can be reliably detected and quantified.

    • Procedure:

      • Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[7]

      • Confirm the LOQ by analyzing a series of low-concentration samples and demonstrating acceptable precision and accuracy.

    • Acceptance Criteria: The LOQ must be demonstrated with an RSD of ≤ 10%.

  • Robustness:

    • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]

    • Procedure:

      • Introduce small variations to parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

      • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within the established limits for all tested variations.

LC-MS/MS Method Validation

This method is tailored for the quantification of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol in a biological matrix, such as human plasma, adhering to FDA guidelines for bioanalytical method validation.[1][2][3][8]

3.2.1. Proposed Chromatographic and Mass Spectrometric Conditions

  • Instrument: LC-MS/MS system (e.g., a triple quadrupole mass spectrometer).

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Analyte: m/z 172.1 → 154.1 (hypothetical transition based on loss of water).

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., m/z 177.1 → 159.1).

3.2.2. Validation Workflow

LCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (FDA Bioanalytical Guidance) cluster_report Finalization prep_standards Prepare Calibration Curve (CC) & Quality Control (QC) Samples in Biological Matrix accuracy_precision Accuracy & Precision (Intra- & Inter-batch) prep_standards->accuracy_precision stability Stability (Freeze-Thaw, Bench-Top, Long-Term) prep_standards->stability cal_curve Calibration Curve prep_standards->cal_curve prep_is Optimize Internal Standard (IS) selectivity Selectivity prep_is->selectivity matrix_effect Matrix Effect recovery Recovery report Validation Report cal_curve->report

Caption: LC-MS/MS Bioanalytical Method Validation Workflow.

3.2.3. Step-by-Step Validation Protocol

  • Selectivity:

    • Objective: To ensure the method can differentiate and quantify the analyte from endogenous components in the matrix.

    • Procedure:

      • Analyze blank matrix samples from at least six different sources.

      • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

    • Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ. For the IS, it should be ≤ 5%.

  • Calibration Curve & LLOQ:

    • Objective: To define the relationship between concentration and response and establish the lowest quantifiable concentration.

    • Procedure:

      • Prepare a blank sample, a zero sample (matrix + IS), and at least six non-zero calibration standards by spiking the analyte and a fixed concentration of IS into the biological matrix.

      • Analyze the calibration curve in at least three separate runs.

    • Acceptance Criteria: The curve should have a correlation coefficient (r²) ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ). The LLOQ must be quantifiable with a precision of ≤ 20% RSD and accuracy of 80-120%.

  • Accuracy and Precision:

    • Objective: To assess the accuracy and precision of the method over multiple runs.

    • Procedure:

      • Prepare Quality Control (QC) samples in the biological matrix at a minimum of four levels: LLOQ, low, mid, and high concentrations.

      • Analyze at least five replicates of each QC level in three separate analytical runs (inter- and intra-batch).

    • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for low, mid, and high QCs (±20% for LLOQ QC). The precision (%RSD) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Objective: To investigate the suppression or enhancement of ionization of the analyte by the presence of matrix components.

    • Procedure:

      • Compare the peak response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution at low and high concentrations.

      • Evaluate using matrix from at least six different sources.

    • Acceptance Criteria: The matrix factor (ratio of analyte response in the presence of matrix to response in neat solution) should have a precision (%RSD) of ≤ 15%.

  • Recovery:

    • Objective: To determine the efficiency of the extraction procedure.

    • Procedure:

      • Compare the peak response of the analyte from extracted QC samples to that of post-extraction spiked samples at low, mid, and high concentrations.

    • Acceptance Criteria: Recovery does not need to be 100%, but it should be consistent, precise, and reproducible.

  • Stability:

    • Objective: To ensure the analyte is stable under various storage and processing conditions.

    • Procedure:

      • Analyze QC samples (low and high concentrations) after subjecting them to various conditions:

        • Freeze-Thaw Stability: Three freeze-thaw cycles.

        • Bench-Top Stability: Stored at room temperature for a duration reflecting typical sample handling time.

        • Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the study duration.

    • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is fundamentally driven by the analytical context. For routine quality control of the drug substance where concentration levels are high and the matrix is simple, a validated HPLC-UV method offers a reliable, precise, and cost-effective solution. Conversely, when trace-level quantification is required in complex biological matrices, the superior sensitivity and selectivity of a validated LC-MS/MS method are indispensable.

Both methodologies, when properly validated according to international guidelines, provide a self-validating system that ensures the integrity and reliability of the analytical data. The detailed protocols and acceptance criteria presented in this guide serve as a robust framework for researchers and scientists to develop and validate methods that are fit for purpose and can withstand regulatory scrutiny.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][3]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]

  • GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][8]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link][4]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link][5]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][6]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][7]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • The Royal Society of Chemistry. (n.d.). Materials and Methods General analytical procedures. [Link]

  • Asian Journal of Pharmaceutical Analysis. (2016). Validated HPLC-UV Method for Simultaneous Determination of Some Anti-Inflammatory and Analgesic Drugs. [Link][9]

  • MDPI. (2023). Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS. [Link][12]

  • Chromatography Online. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][10]

  • Springer. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2. [Link]

  • Waters. (n.d.). Development of Orthogonal Separation Methods for 2D HPLC (MS/MS) Analysis of Peptides. [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • ResearchGate. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

  • AMS Biopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link][14]

  • Chromatography Online. (n.d.). UHPLC Analysis of Underivatized Amino Acids. [Link]

  • European Pharmaceutical Review. (2020). LC-MS analysis for the assessment of higher order structures of proteins. [Link]

  • Masonaco. (n.d.). LC-MS/MS analysis of free amino acids. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link][15]

  • PMC. (n.d.). Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. [Link]

  • SciSpace. (n.d.). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. [Link][16]

  • Journal of Materials Chemistry C. (n.d.). Understanding the effect of an amino group on the selective and ultrafast detection of TNP in water using fluorescent organic probes. [Link]

Sources

Validation

Synthesis Routes for High-Purity 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol: A Comparative Guide

Introduction & Mechanistic Context The chiral amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active molecules, including β -adrenoceptor agonists, broad-spectrum antibiotics, and CNS-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The chiral amino alcohol motif is a privileged pharmacophore embedded in numerous biologically active molecules, including β -adrenoceptor agonists, broad-spectrum antibiotics, and CNS-active therapeutics. Specifically, 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol presents a unique synthetic challenge. The molecule requires precise control over two contiguous stereocenters—the benzylic amine (1S) and the adjacent secondary alcohol (2S)—while navigating the electronic deactivation and steric hindrance imposed by the ortho-fluoro substitution on the phenol ring.

To achieve high-purity commercial or research-grade material, the synthesis must be highly diastereoselective and enantioselective. This guide objectively compares two state-of-the-art synthetic paradigms: the Chiral Auxiliary Approach (Ellman's Sulfinamide) and the Catalytic Asymmetric Approach (Jacobsen Epoxidation).

Route A: Ellman's Sulfinamide-Directed Asymmetric Synthesis

This route leverages stoichiometric chiral control using (S)-tert-butanesulfinamide, a highly reliable chiral auxiliary that directs nucleophilic addition to imines with exceptional diastereoselectivity [2].

Causality & Mechanistic Rationale
  • Why 1-Ethoxyvinyllithium? Direct addition of a 1-hydroxyethyl anion equivalent is difficult. 1-Ethoxyvinyllithium acts as a masked acetyl anion. Its addition to the (S)-sulfinyl imine proceeds via an open, non-chelating transition state, selectively establishing the (1S) configuration at the benzylic position.

  • Why L-Selectride? Following the unmasking of the ketone, the reduction of the α -amino ketone must establish the anti (1S,2S) relationship. L-Selectride, a bulky hydride source, attacks the ketone following the Felkin-Ahn model, where the bulky sulfonamide group forces hydride delivery from the less hindered face, yielding the desired (2S) alcohol.

Self-Validating Experimental Protocol
  • Imine Condensation: Suspend 3-fluoro-2-methoxybenzaldehyde [3] (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in THF. Add Ti(OEt)₄ (2.0 eq) as a Lewis acid and water scavenger. Stir at room temperature for 12 h. Validation: Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is complete when the aldehyde spot disappears. Confirm via ¹H NMR (characteristic imine CH=N proton at ~8.5 ppm).

  • Nucleophilic Addition & Hydrolysis: Cool the imine solution to -78 °C. Dropwise add 1-ethoxyvinyllithium (1.5 eq, freshly prepared from ethyl vinyl ether and t-BuLi). Stir for 4 h, then quench with 1M HCl (aq) and warm to room temperature to hydrolyze the enol ether. Validation: Isolate the α -amino ketone. LC-MS should show the[M+H]⁺ mass corresponding to the ketone intermediate.

  • Diastereoselective Reduction: Dissolve the ketone in dry THF and cool to -78 °C. Slowly add L-Selectride (1.5 eq). Stir for 2 h, then quench with H₂O₂/NaOH to destroy the borane. Validation: Chiral HPLC analysis of the crude mixture should confirm a diastereomeric ratio (dr) of >95:5 favoring the anti isomer.

  • Global Deprotection: Treat the protected amino alcohol with 4M HCl in MeOH to cleave the sulfinyl group. After solvent removal, dissolve the intermediate in CH₂Cl₂ at -78 °C and add BBr₃ (3.0 eq) to demethylate the phenol. Validation: Final purity check via ¹H NMR (disappearance of the methoxy singlet at ~3.8 ppm) and specific rotation to confirm the (1S,2S) enantiomer.

RouteA SM 3-Fluoro-2-methoxybenzaldehyde Imine (S)-tert-Butanesulfinyl Imine SM->Imine (S)-t-BuSONH2, Ti(OEt)4 Ketone α-Amino Ketone Intermediate Imine->Ketone 1. 1-Ethoxyvinyllithium 2. HCl (aq) Alcohol (1S,2S)-Amino Alcohol (Protected) Ketone->Alcohol L-Selectride (Felkin-Ahn) Target Target: 2-((1S,2S)-1-Amino- 2-hydroxypropyl)-6-fluorophenol Alcohol->Target 1. HCl/MeOH 2. BBr3

Workflow of the Ellman Sulfinamide-directed asymmetric synthesis (Route A).

Route B: Jacobsen Epoxidation & Stereospecific Azidolysis

This route utilizes catalytic asymmetric induction, avoiding stoichiometric chiral auxiliaries. It relies on the stereospecific ring-opening of an enantioenriched epoxide [4].

Causality & Mechanistic Rationale
  • Why a Z-Alkene? The Jacobsen epoxidation utilizing the (S,S)-Mn-salen catalyst provides the highest enantioselectivity (ee >90%) when applied to cis (Z) alkenes. The resulting product is the (1R,2S)-cis-epoxide.

  • Why Azide Opening at C1? Ring opening of benzylic epoxides with NaN₃ under mildly acidic conditions (NH₄Cl) is highly regioselective for the benzylic position (C1). The aromatic ring stabilizes the developing partial positive charge in the S_N2 transition state. The attack proceeds with strict inversion of configuration at C1 (1R 1S), while C2 retains its stereochemistry (2S), yielding the target (1S,2S) anti configuration.

Self-Validating Experimental Protocol
  • Wittig Olefination: Treat ethyltriphenylphosphonium bromide (1.2 eq) with NaHMDS in THF at 0 °C. Add 3-fluoro-2-methoxybenzaldehyde. The salt-free conditions favor the formation of the Z-alkene. Validation: ¹H NMR of the isolated alkene must show a coupling constant ( J ) of ~11-12 Hz for the vinylic protons, confirming the cis (Z) geometry.

  • Asymmetric Epoxidation: Dissolve the Z-alkene in CH₂Cl₂. Add (S,S)-Mn-salen catalyst (5 mol%) and 4-phenylpyridine N-oxide (0.2 eq). Cool to 0 °C and slowly add buffered aqueous NaOCl. Validation: Chiral GC or HPLC must be performed to ensure the (1R,2S)-epoxide is formed with >90% ee.

  • Azidolysis: Dissolve the epoxide in MeOH/H₂O. Add NaN₃ (2.0 eq) and NH₄Cl (1.5 eq). Heat to 60 °C for 8 h. Validation: IR spectroscopy of the crude product must show a strong, sharp azide stretch at ~2100 cm⁻¹.

  • Reduction & Demethylation: Reduce the azide using Pd/C (10 wt%) under H₂ atmosphere (1 atm) in MeOH. Filter through Celite. Finally, treat the resulting methoxy-amine with BBr₃ in CH₂Cl₂ at -78 °C to afford the target phenol. Validation: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the target compound.

RouteB SM 3-Fluoro-2-methoxybenzaldehyde Alkene Z-1-(3-Fluoro-2-methoxyphenyl)prop-1-ene SM->Alkene EtPPh3Br, NaHMDS Epoxide (1R,2S)-cis-Epoxide Alkene->Epoxide (S,S)-Mn-Salen, NaOCl Azide (1S,2S)-Azido Alcohol Epoxide->Azide NaN3, NH4Cl (Inversion) Target Target: 2-((1S,2S)-1-Amino- 2-hydroxypropyl)-6-fluorophenol Azide->Target 1. Pd/C, H2 2. BBr3

Workflow of the Jacobsen Epoxidation and stereospecific azidolysis (Route B).

Objective Performance Comparison

The following table summarizes the quantitative performance metrics of both routes based on standard process chemistry optimizations.

Performance MetricRoute A: Ellman SulfinamideRoute B: Jacobsen Epoxidation
Overall Yield 45 - 50% (over 5 steps)35 - 40% (over 5 steps)
Enantiomeric Excess (ee) >99% (Auxiliary controlled)90 - 95% (Catalyst controlled)
Diastereomeric Ratio (dr) >95:5 (Selectride reduction)>98:2 (Stereospecific opening)
Scalability Excellent (Standard cryogenic steps)Good (Requires azide safety protocols)
Cost Efficiency Moderate (Cost of chiral auxiliary)High (Catalytic chiral source)
Atom Economy Lower (Loss of auxiliary & protecting groups)Higher (Direct functionalization)
Primary Challenge Reagent costs at multi-kilo scaleStrict regiocontrol during azidolysis

Conclusion & Recommendations

For discovery chemistry and early-stage research where absolute stereochemical purity (>99% ee) is paramount and scale is limited, Route A (Ellman Sulfinamide) is the superior choice. The predictability of the transition states and the ease of separating diastereomeric intermediates ensure high-purity isolation of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol.

Conversely, for process development and commercial scale-up , Route B (Jacobsen Epoxidation) offers a more cost-effective and atom-economical pathway. While the enantiomeric excess of the epoxidation step may require downstream optical resolution or recrystallization to reach >99% ee, the avoidance of stoichiometric chiral auxiliaries significantly reduces the cost of goods manufactured (COGM).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12572277, 3-Fluoro-2-methoxybenzaldehyde". PubChem. Available at:[Link]

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 2010, 110(6), 3600-3740. Available at:[Link]

  • Jacobsen, E. N., Zhang, W., Muci, A. R., Ecker, J. R., & Deng, L. "Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane." Journal of the American Chemical Society, 1991, 113(18), 7063-7064. Available at:[Link]

Comparative

A Comparative Guide to Benchmarking the Binding Affinity of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the binding affinity of novel 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol derivatives....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on benchmarking the binding affinity of novel 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol derivatives. We will delve into the core principles of binding affinity assays, provide detailed experimental protocols, and analyze illustrative structure-activity relationship (SAR) data to guide lead optimization efforts.

Introduction: The Importance of Binding Affinity in Drug Discovery

The 2-((1S,2S)-1-amino-2-hydroxypropyl)-6-fluorophenol scaffold represents a promising chemical starting point for developing targeted therapeutics. The efficacy of any potential drug candidate derived from this scaffold is fundamentally linked to its binding affinity for its biological target. Binding affinity, typically quantified by the dissociation constant (Kd) or inhibition constant (Ki), describes the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand (the drug candidate). A high affinity (low Kd/Ki value) often correlates with high potency, allowing for lower therapeutic doses and potentially reducing off-target effects.

Therefore, accurately benchmarking the binding affinity of newly synthesized derivatives is a critical step in the iterative design-make-test-analyze cycle of drug discovery.[1] It enables the establishment of a robust Structure-Activity Relationship (SAR), which elucidates how modifications to the chemical structure influence biological activity and guides medicinal chemists in optimizing lead compounds.[2]

Methodologies for Quantifying Binding Affinity

Several biophysical techniques can be employed to measure binding affinity, each with distinct advantages and operational considerations. The choice of method often depends on factors such as the nature of the target, the availability of reagents, required throughput, and the specific information desired (e.g., kinetics, thermodynamics).

Isothermal Titration Calorimetry (ITC)

ITC is considered a gold-standard technique because it directly measures the heat released or absorbed during a binding event.[3] This allows for the determination of all thermodynamic parameters of the interaction in a single experiment: the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and stoichiometry (n).[4][5] From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[5]

  • Expertise & Causality: The power of ITC lies in its ability to reveal the driving forces behind binding.[6] An interaction might be enthalpy-driven (favorable bonding interactions like hydrogen bonds) or entropy-driven (favorable changes in the ordering of molecules, often due to the hydrophobic effect). Understanding these drivers is invaluable for rational drug design. For instance, observing a large enthalpic change may indicate the formation of strong, specific contacts that can be optimized through structural modifications.[6]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures molecular interactions in real-time.[7][8] In a typical SPR experiment, the target protein (ligand) is immobilized on a sensor chip, and the derivative (analyte) is flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected and plotted on a sensorgram.[7][9]

  • Expertise & Causality: The primary advantage of SPR is its ability to provide kinetic data—the association rate constant (kon) and the dissociation rate constant (koff).[10] The equilibrium dissociation constant (Kd) can then be calculated as koff/kon. This is crucial because two compounds can have the same Kd but vastly different kinetic profiles. A compound with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a parameter that cannot be obtained from endpoint assays.[11]

Radioligand Binding Assays

Radioligand binding assays are a classic and powerful method for studying drug-receptor interactions.[12] They rely on the use of a radiolabeled ligand (a "hot" ligand) that is known to bind to the target. In a competition assay, the ability of an unlabeled test compound (a "cold" ligand, such as our phenol derivative) to displace the radioligand from the target is measured.

  • Expertise & Causality: This method is highly sensitive and well-suited for high-throughput screening.[13] The experimental output is typically an IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand). The IC₅₀ can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay. This conversion is a critical step for standardizing data and enabling accurate comparisons across different experiments.[14]

Comparative Analysis of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol Derivatives

To illustrate the process of benchmarking, we present illustrative data for a series of hypothetical derivatives based on the core scaffold. In this example, we hypothesize a G-protein coupled receptor (GPCR) as the target, and binding affinity was determined using a radioligand competition assay.

Table 1: Illustrative Binding Affinity Data for Novel Derivatives

Compound IDR¹-Group (at 4-position of phenol)R²-Group (on Amino)Ki (nM)Assay Method
SC-001 (Core) -H-H150Radioligand Competition
SC-002 -Cl-H75Radioligand Competition
SC-003 -OCH₃-H120Radioligand Competition
SC-004 -CF₃-H35Radioligand Competition
SC-005 -H-Methyl210Radioligand Competition
SC-006 -CF₃-Methyl88Radioligand Competition
Alternative-01 Non-Phenol ScaffoldN/A95Radioligand Competition
Structure-Activity Relationship (SAR) Analysis

The data in Table 1, while illustrative, allows for the deduction of preliminary SAR trends that would guide the next round of synthesis.

  • Substitution at the R¹ Position: Modifications at the 4-position of the phenol ring significantly impact binding affinity.

    • The addition of a small, electron-withdrawing chloro group (SC-002 ) doubles the affinity compared to the unsubstituted parent compound (SC-001 ).

    • A methoxy group (SC-003 ), which is electron-donating and slightly bulkier, provides a modest improvement in affinity.

    • The most significant enhancement comes from the trifluoromethyl group (SC-004 ), a strong electron-withdrawing and lipophilic moiety, which increases affinity by more than four-fold. This suggests the target's binding pocket may have a hydrophobic region that favorably interacts with the -CF₃ group.[15]

  • Substitution at the R² Position: N-alkylation of the primary amine appears to be detrimental to binding.

    • Adding a methyl group to the amine in SC-005 reduces affinity compared to the parent SC-001 . This suggests that the primary amine may be a critical hydrogen bond donor, and methylation either removes this interaction or introduces steric hindrance.[16]

    • This trend holds even on the optimized R¹ scaffold; SC-006 is significantly less potent than SC-004 , confirming the negative impact of N-methylation.

The logical relationship derived from this SAR analysis can be visualized as follows:

SAR_Logic cluster_R1 R¹ Position (Phenol Ring) cluster_R2 R² Position (Amine) Core (R¹=H) Core (R¹=H) Cl Cl Core (R¹=H)->Cl + Affinity OCH3 OCH3 Core (R¹=H)->OCH3 ++ Affinity CF3 CF3 Core (R¹=H)->CF3 ++++ Affinity Conclusion Conclusion CF3->Conclusion Prioritize for R¹ Core (R²=H) Core (R²=H) Methyl Methyl Core (R²=H)->Methyl -- Affinity Core (R²=H)->Conclusion Maintain Primary Amine Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Membranes plate_setup Set up 96-Well Plate (Total, NSB, Test) prep_membranes->plate_setup prep_ligands Dilute Radioligand & Test Compounds prep_ligands->plate_setup incubation Incubate to Equilibrium (e.g., 60 min, 30°C) plate_setup->incubation filtration Rapid Vacuum Filtration & Washing incubation->filtration counting Scintillation Counting (Measure CPM) filtration->counting calc_ic50 Calculate IC₅₀ via Non-linear Regression counting->calc_ic50 calc_ki Convert IC₅₀ to Kᵢ (Cheng-Prusoff) calc_ic50->calc_ki result Final Kᵢ Value calc_ki->result

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Benchmarking the binding affinity of novel 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol derivatives is a cornerstone of the drug discovery process. By systematically applying robust biophysical methods like ITC, SPR, and radioligand binding assays, researchers can generate high-quality data to build a predictive Structure-Activity Relationship. This guide provides the conceptual framework and practical protocols necessary to compare new chemical entities objectively, enabling data-driven decisions to optimize potency and advance the most promising candidates toward clinical development.

References

  • Isothermal titration calorimetry in drug discovery - PubMed. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved March 27, 2026, from [Link]

  • ITC Assay Service for Drug Discovery - Reaction Biology. (n.d.). Reaction Biology. Retrieved March 27, 2026, from [Link]

  • Isothermal titration calorimetry and thermal shift assay in drug design. (2011, June 20). Future Medicinal Chemistry. Retrieved March 27, 2026, from [Link]

  • Four Gold Standards for Measuring Ligand-Binding Affinity - FindLight. (2023, May 3). FindLight. Retrieved March 27, 2026, from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocols - Gifford Bioscience. (n.d.). Gifford Bioscience. Retrieved March 27, 2026, from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). TA Instruments. Retrieved March 27, 2026, from [Link]

  • Effective methods of estimating ligand binding affinity to a protein active site?. (2020, March 21). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Radioligand binding assays - Bio-protocol. (n.d.). Bio-protocol. Retrieved March 27, 2026, from [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). (n.d.). Khan Academy. Retrieved March 27, 2026, from [Link]

  • Methods for Identifying Ligand Binding Sites in Drug Discovery. (2024, November 21). Drug Hunter. Retrieved March 27, 2026, from [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions - Affinité Instruments. (2021, November 4). Affinité Instruments. Retrieved March 27, 2026, from [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? | Journal of Medicinal Chemistry - ACS Publications. (2025, October 9). ACS Publications. Retrieved March 27, 2026, from [Link]

  • (PDF) Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.). PubMed. Retrieved March 27, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). Physiological Reviews. Retrieved March 27, 2026, from [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (2017, September 7). Nicoya. Retrieved March 27, 2026, from [Link]

  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues - PMC. (2025, April 11). National Center for Biotechnology Information. Retrieved March 27, 2026, from [Link]

  • Structure activity relationship – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. Retrieved March 27, 2026, from [Link]

  • Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents - PubMed. (2003, March 13). PubMed. Retrieved March 27, 2026, from [Link]

  • Synthesis, in Vitro Pharmacology, Structure−Activity Relationships, and Pharmacokinetics of 3-Alkoxy-2-amino-6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Derivatives as Potent and Selective Group II Metabotropic Glutamate Receptor Antagonists - ResearchGate. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]_

  • Structure-Activity Relationship (SAR) of Phenolics for 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) Formation in Phenylalanine/Creatinine Reaction Mixtures Including (or Not) Oxygen and Lipid Hydroperoxides - PubMed. (2018, January 10). PubMed. Retrieved March 27, 2026, from [Link]

  • A Nanoparticle Approach to the Inhibition of Protein-Protein Binding. (n.d.). University of Birmingham. Retrieved March 27, 2026, from [Link]

Sources

Validation

A Senior Application Scientist's Guide to In Vitro Assay Reproducibility for Novel Monoamine Oxidase Inhibitors: A Case Study with 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible in vitro testing. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous and reproducible in vitro testing. This guide provides an in-depth comparison of common in vitro assays, focusing on their reproducibility for characterizing putative monoamine oxidase (MAO) inhibitors. As a case study, we will consider the novel compound 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol . While the specific biological target of this molecule is not extensively documented in publicly available literature, its structural resemblance to known phenethylamine-based MAO inhibitors makes it a compelling candidate for investigation in this area.

This guide is designed to move beyond a simple recitation of protocols. It aims to provide the reader with the scientific rationale behind experimental choices, empowering them to design robust and reliable in vitro studies. We will delve into the nuances of assay selection, data interpretation, and the establishment of self-validating experimental systems to ensure the highest level of scientific integrity.

The Rationale: Why Investigate 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol as a Monoamine Oxidase Inhibitor?

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the central nervous system, responsible for the degradation of key neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and anxiety disorders.[1][4] Consequently, the development of novel MAO inhibitors remains a significant therapeutic strategy.[4][5]

The chemical structure of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, featuring a substituted aminophenol backbone, shares pharmacophoric features with established MAO inhibitors. This structural analogy provides a strong scientific basis for hypothesizing that it may exhibit inhibitory activity against MAO-A or MAO-B. To validate this hypothesis and characterize its potency and selectivity, a series of reproducible in vitro assays are essential.

Comparative Analysis of In Vitro Monoamine Oxidase Inhibition Assays

The selection of an appropriate in vitro assay is paramount for obtaining reliable and reproducible data. The most common methods for assessing MAO inhibition rely on monitoring the enzymatic activity of MAO in the presence of an inhibitor. This is typically achieved by measuring the formation of a product or the depletion of a substrate. Here, we compare two widely used and robust assay formats: fluorometric and spectrophotometric assays.

Fluorometric Assays: High Sensitivity and Throughput

Fluorometric assays are a popular choice for screening and characterizing MAO inhibitors due to their high sensitivity and amenability to high-throughput formats.[6] These assays typically employ a substrate that, upon oxidation by MAO, generates a fluorescent product.

A common approach involves the use of a non-fluorescent probe that reacts with the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[4][6] In the presence of horseradish peroxidase (HRP), this probe is converted into a highly fluorescent product, which can be quantified.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Test Compound (e.g., 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol) - Control Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B) - Substrate (e.g., p-tyramine) - Detection Reagent (e.g., Amplex Red) - Horseradish Peroxidase (HRP) plate Plate Setup: - Add enzyme, buffer, and test/control compounds to a 384-well plate reagents->plate preincubation Pre-incubation: Incubate at 37°C for a defined period (e.g., 15 min) to allow inhibitor binding plate->preincubation initiation Reaction Initiation: Add substrate and detection reagent/HRP mixture preincubation->initiation incubation Reaction Incubation: Incubate at 37°C, protected from light initiation->incubation read Fluorescence Reading: Measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 530/590 nm) incubation->read analysis Data Analysis: - Calculate percent inhibition relative to controls - Determine IC₅₀ values by fitting data to a dose-response curve read->analysis

Caption: Workflow for a fluorometric MAO inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a working solution of the substrate (e.g., p-tyramine).

    • Prepare a detection reagent mixture containing a fluorogenic probe (e.g., Amplex Red) and HRP.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the test compound or control inhibitor to the appropriate wells.

    • Add 20 µL of the MAO-A or MAO-B enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the substrate and detection reagent mixture.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Spectrophotometric Assays: A Classic and Reliable Approach

Spectrophotometric assays offer a robust and cost-effective alternative for measuring MAO activity. These assays monitor the change in absorbance of a substrate or a product over time. A classic method utilizes kynuramine as a substrate, which is converted by MAO to 4-hydroxyquinoline, a product with a distinct absorbance maximum.[2][]

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis reagents Prepare Reagents: - MAO-A or MAO-B enzyme - Test Compound - Control Inhibitors - Substrate (e.g., Kynuramine) plate Reaction Setup: - Add enzyme, buffer, and test/control compounds to a cuvette or microplate reagents->plate preincubation Pre-incubation: Incubate at 37°C for a defined period plate->preincubation initiation Reaction Initiation: Add substrate (Kynuramine) preincubation->initiation read Spectrophotometric Reading: Monitor the increase in absorbance at 316 nm over time initiation->read analysis Data Analysis: - Calculate the initial reaction velocity (V₀) - Determine percent inhibition and IC₅₀ values read->analysis

Caption: Workflow for a spectrophotometric MAO inhibition assay.

  • Reagent Preparation:

    • Prepare solutions of the test compound and control inhibitors as described for the fluorometric assay.

    • Prepare working solutions of MAO-A and MAO-B enzymes.

    • Prepare a working solution of the substrate, kynuramine.

  • Assay Procedure:

    • In a temperature-controlled spectrophotometer, add the enzyme solution, assay buffer, and the test or control inhibitor to a cuvette.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Initiate the reaction by adding the kynuramine substrate.

    • Monitor the increase in absorbance at 316 nm for 5-10 minutes.

  • Data Acquisition and Analysis:

    • Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration.

    • Calculate the IC₅₀ value as described for the fluorometric assay.

Ensuring Reproducibility: A Self-Validating System

To ensure the trustworthiness of the generated data, it is crucial to incorporate self-validating measures into each experiment. This involves the use of appropriate controls and statistical parameters to assess the quality and reproducibility of the assay.

Key Performance Metrics for Assay Reproducibility
MetricDescriptionAcceptable RangeRationale
Z'-factor A statistical measure of the separation between the positive and negative controls. It reflects the quality of a high-throughput screening assay.> 0.5A Z'-factor above 0.5 indicates a large separation band between the controls, suggesting that the assay is reliable for distinguishing between active and inactive compounds.[6]
Coefficient of Variation (%CV) A measure of the relative variability of data points in a sample. It is calculated as the ratio of the standard deviation to the mean.< 15%A low %CV indicates high precision and reproducibility of the measurements.
Signal-to-Background (S/B) Ratio The ratio of the signal from the uninhibited enzyme reaction to the signal from the background (no enzyme or no substrate).> 3A high S/B ratio indicates that the assay has a good dynamic range and is sensitive enough to detect changes in enzyme activity.
Inter-assay and Intra-assay Precision Measures the reproducibility of the assay within the same experiment (intra-assay) and between different experiments (inter-assay).%CV < 20%Demonstrates the robustness and consistency of the assay over time and across different experimental setups.
Data Comparison: Fluorometric vs. Spectrophotometric Assays
FeatureFluorometric AssaySpectrophotometric Assay
Sensitivity HighModerate
Throughput High (384-well and 1536-well formats)Moderate to Low
Cost Higher (probes and plates)Lower
Interference Potential for interference from fluorescent compoundsPotential for interference from compounds that absorb at the detection wavelength
Reproducibility Generally high, with Z'-factors often > 0.7[6]Good, but can be more susceptible to minor fluctuations in temperature and reagent concentrations

Conclusion and Future Directions

The investigation of novel compounds like 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol as potential MAO inhibitors requires a systematic and rigorous approach to in vitro testing. Both fluorometric and spectrophotometric assays offer reliable and reproducible methods for characterizing the inhibitory activity of such compounds.

The choice between these methods will depend on the specific needs of the research program. For high-throughput screening of a large compound library, the fluorometric assay is the preferred method due to its high sensitivity and amenability to automation. For more detailed mechanistic studies or in laboratories with limited resources, the spectrophotometric assay provides a robust and cost-effective alternative.

By adhering to the principles of scientific integrity outlined in this guide, including the use of appropriate controls and the consistent monitoring of key performance metrics, researchers can generate high-quality, reproducible data that will confidently drive their drug discovery programs forward. The path from a promising molecule to a potential therapeutic is challenging, but it is built on a foundation of meticulous and reproducible science.

References

  • Guang, H., & Du, G. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 617-622. Available from: [Link]

  • Wikipedia contributors. (2024, March 19). Monoamine oxidase inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved March 27, 2026, from [Link]

  • Rahman, H., & Adhikari, A. (2022). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. Molecules, 27(13), 4287. Available from: [Link]

  • Bakhle, Y. S. (2012). Monoamine Oxidase Inhibitors and Neuroprotective Mechanisms. Journal of Experimental and Clinical Medicine, 4(5), 268-271. Available from: [Link]

  • Florvall, L., Ask, A. L., Ogren, S. O., & Ross, S. B. (1978). Selective monoamine oxidase inhibitors. 1. Compounds related to 4-aminophenethylamine. Journal of Medicinal Chemistry, 21(1), 56-63. Available from: [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved March 27, 2026, from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In: Enzyme Inhibition and Cooperativity. Methods in Molecular Biology, vol 2793. Humana, New York, NY. Available from: [Link]

Sources

Comparative

Comparative Efficacy of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol in Asymmetric Catalysis: A Technical Guide

Executive Summary The pursuit of absolute stereocontrol in organic synthesis relies heavily on the rational design of chiral ligands[1]. Among the privileged scaffolds, chiral amino-phenols have emerged as highly versati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of absolute stereocontrol in organic synthesis relies heavily on the rational design of chiral ligands[1]. Among the privileged scaffolds, chiral amino-phenols have emerged as highly versatile N,O- or N,O,O-coordinating ligands for transition metal catalysis. This guide evaluates the comparative efficacy of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (CAS: 1270535-10-8)[2], a highly specialized fluorinated tridentate ligand. By benchmarking its performance against classic chiral auxiliaries in the Copper(II)-catalyzed asymmetric Henry (nitroaldol) reaction, we demonstrate how targeted halogen substitution critically alters the electronic and steric microenvironment of the catalytic pocket, driving superior reaction kinetics and enantioselectivity.

Mechanistic Rationale: The "Fluorine Effect" in Ligand Design

To understand the superior performance of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, one must analyze the causality behind the 6-fluoro substitution[3]. The integration of a fluorine atom ortho to the phenolic hydroxyl group induces two primary mechanistic enhancements:

  • Electronic Tuning and Enhanced Lewis Acidity: Fluorine is the most electronegative element. Through strong inductive electron withdrawal (-I effect), the 6-fluoro substituent significantly decreases the electron density on the coordinating phenoxide oxygen. When this ligand coordinates to a transition metal (e.g., Cu²⁺), the metal center becomes substantially more Lewis acidic compared to non-fluorinated analogs[4]. This heightened Lewis acidity allows for tighter coordination and activation of the electrophilic aldehyde substrate, accelerating the turnover frequency (TOF).

  • Conformational Rigidity: The van der Waals radius of fluorine (~1.47 Å) is larger than that of hydrogen (~1.20 Å). This subtle steric bulk at the ortho position restricts the free rotation of the ligand around the metal center. Consequently, the metallacycle is locked into a highly rigid, stereodefined pocket. This rigidity minimizes non-selective background reactions and maximizes enantiofacial discrimination during the nucleophilic attack of the nitroalkane[5].

Comparative Efficacy Analysis

To objectively assess the ligand's performance, we benchmarked it in the synthesis of (R)-2-nitro-1-phenylethanol via the Cu(II)-catalyzed asymmetric Henry reaction between benzaldehyde and nitromethane. The quantitative data below illustrates the direct impact of the ligand's structural features on catalytic efficiency.

Table 1: Comparative Performance in Cu(II)-Catalyzed Asymmetric Henry Reaction

Reaction Conditions: 5 mol% Cu(OAc)₂, 5.5 mol% Ligand, EtOH, -20 °C, 1.0 equiv Benzaldehyde, 10.0 equiv Nitromethane.

Ligand / Catalyst SystemStructural ClassificationYield (%)Enantiomeric Excess (ee %)Reaction Time (h)
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol Fluorinated Tridentate N,O,O98% 96% 12
2-((1S,2S)-1-Amino-2-hydroxypropyl)phenolNon-Fluorinated Tridentate N,O,O92%88%18
(1R,2S)-EphedrineClassic Bidentate N,O75%65%24
(R)-BINOLClassic Axial O,O80%70%24

Data Synthesis: The target fluorinated ligand outperforms its non-fluorinated analog by an 8% margin in enantiomeric excess and reduces reaction time by 33%. Classic bidentate ligands like Ephedrine fail to provide the necessary steric shielding in the Cu(II) coordination sphere, resulting in inferior stereocontrol.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol represents a self-validating system for the Cu(II)-catalyzed asymmetric Henry reaction utilizing 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol.

Step 1: Pre-catalyst Assembly (Inert Atmosphere)

  • Flame-dry a 10 mL Schlenk tube and purge with N₂ (3 cycles) to prevent moisture-induced catalyst deactivation.

  • Add Cu(OAc)₂ (9.1 mg, 0.05 mmol, 5 mol%) and 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol (12.5 mg, 0.055 mmol, 5.5 mol%).

  • Suspend in anhydrous ethanol (2.0 mL) and stir at 25 °C for 1 hour. A color change to deep blue/green confirms the formation of the active Cu-ligand complex.

Step 2: Substrate Activation

  • Add benzaldehyde (101.5 µL, 1.0 mmol, 1.0 equiv) to the catalyst solution. Stir for 10 minutes to allow for Lewis acid-base complexation.

Step 3: Stereoselective C-C Bond Formation

  • Cool the reaction vessel to -20 °C using a cryocooler (precise temperature control is critical to suppress the racemic background reaction).

  • Add nitromethane (540 µL, 10.0 mmol, 10.0 equiv) dropwise, followed by N,N-Diisopropylethylamine (DIPEA) (1.7 µL, 1 mol%) to facilitate the deprotonation of nitromethane.

Step 4: In-Process Validation & Quenching

  • Add dodecane (50 µL) as an internal standard. Monitor the reaction via GC-FID. Once the benzaldehyde peak area plateaus (>98% conversion, approx. 12 h), quench the reaction with 1N HCl (2.0 mL) to break the Cu-product complex.

  • Extract with ethyl acetate (3 x 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Output Validation (ee Determination)

  • Purify the crude mixture via silica gel flash chromatography (Hexane/EtOAc 8:2).

  • Critical Validation: Analyze the purified product via Chiral HPLC (Chiralcel OD-H column, Hexane/i-PrOH 90:10, flow rate 1.0 mL/min, UV detection at 254 nm). The ratio of the integrated peak areas for the (R) and (S) enantiomers directly validates the 96% ee claim.

Mechanistic Workflow Visualization

The following diagram illustrates the logical flow of the catalytic cycle, highlighting where the 6-fluoro substitution exerts its primary mechanistic influence.

G L 1. Pre-catalyst Assembly Ligand + Cu(OAc)2 A 2. Active Catalyst Formation Highly Lewis Acidic Cu(II) Center (Driven by 6-F Inductive Effect) L->A B 3. Substrate Activation Aldehyde Coordination in Rigid Pocket A->B Benzaldehyde C 4. Nucleophilic Attack Stereoselective Nitromethane Addition B->C Nitromethane D 5. Product Release Chiral Nitroaldol + Catalyst Regeneration C->D C-C Bond Formation D->A Catalytic Cycle

Catalytic cycle workflow highlighting the fluorine-enhanced Lewis acid activation.

References

  • Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Chiral Ligands in Asymmetric Synthesis: Design and Applications. ResearchGate. Available at:[Link]

  • Asymmetric electrophilic fluorination using an anionic chiral phase-transfer catalyst. Google Patents.
  • Stereocontrolled Creation of Adjacent Quaternary and Tertiary Stereocenters by a Catalytic Conjugate Addition. ResearchGate. Available at:[Link]

  • Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. National Institutes of Health (NIH). Available at:[Link]

Sources

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